1-Phenyl-1H-indole
Description
The exact mass of the compound 1-Phenyl-1H-indole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Phenyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-phenylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-2-7-13(8-3-1)15-11-10-12-6-4-5-9-14(12)15/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFCBQMICVOSRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80185041 | |
| Record name | 1H-Indole, phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31096-91-0, 16096-33-6 | |
| Record name | 1H-Indole, phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031096910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-1H-indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016096336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole, phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Phenyl-1H-indole | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1-PHENYL-1H-INDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCW9WE9Z9V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physicochemical Properties of 1-Phenyl-1H-indole: A Technical Guide
Part 1: Executive Summary
1-Phenyl-1H-indole represents a critical "privileged scaffold" at the intersection of medicinal chemistry and organic electronics. Unlike its parent compound indole, the N-phenyl substitution eliminates the N-H hydrogen bond donor capability, fundamentally altering its crystal packing, solubility profile, and electronic stability.
In drug discovery, this moiety serves as a lipophilic pharmacophore, enhancing membrane permeability and metabolic stability. In materials science, particularly for Organic Light-Emitting Diodes (OLEDs), 1-Phenyl-1H-indole acts as a foundational building block for Hole Transport Materials (HTMs). Its electron-rich nitrogen atom and extended conjugation provide the necessary orbital overlap for efficient charge transfer, while the phenyl rotor disrupts π-π stacking, preventing crystallization in amorphous thin films.
Part 2: Molecular Architecture & Electronic Structure
Structural Dynamics
The molecule consists of an indole bicyclic system coupled to a phenyl ring at the N1 position. The steric interaction between the peri-hydrogens (H7 on the indole and ortho-hydrogens on the phenyl ring) forces the phenyl ring to twist out of coplanarity with the indole plane.
-
Torsion Angle: Typically 40–50°, preventing complete conjugation but allowing sufficient orbital overlap for hole delocalization.
-
Aromaticity: Retains the 10π-electron system of the indole core, but the nitrogen lone pair is less available for protonation compared to alkyl-indoles due to delocalization into the N-phenyl ring.
Frontier Molecular Orbitals (FMO)
For optoelectronic applications, the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are paramount.
-
HOMO Level: ~ -5.6 to -5.7 eV. The N-phenyl group exerts an inductive electron-withdrawing effect but a mesomeric electron-donating effect, resulting in a slight destabilization (raising) of the HOMO compared to indole (-5.8 eV).
-
LUMO Level: ~ -0.6 to -0.8 eV.
-
Band Gap: ~ 4.9 eV (Wide band gap), making it transparent to visible light and suitable as a host material or high-energy barrier HTM.
Part 3: Physicochemical Data Profile
The following data represents the consensus values for high-purity (>98%) 1-Phenyl-1H-indole.
| Property | Value | Conditions / Notes |
| Molecular Formula | C₁₄H₁₁N | |
| Molecular Weight | 193.25 g/mol | |
| Physical State | Solid | Crystalline solid at STP; may supercool to viscous liquid. |
| Melting Point | 60 – 62 °C | Sharp melting range indicates high purity. |
| Boiling Point | 190 °C | @ 20 mmHg (Vacuum distillation required). |
| Density | 1.05 ± 0.1 g/cm³ | Predicted at 20 °C. |
| LogP (Octanol/Water) | ~ 4.4 | Highly lipophilic (Predicted). |
| pKa (Conjugate Acid) | ~ -2.5 | Very weak base due to N-lone pair delocalization. |
| Solubility | High | DCM, Chloroform, Toluene, THF, Ethyl Acetate. |
| Solubility | Low / Insoluble | Water, Methanol (cold). |
Note on CAS Confusion: Researchers must distinguish this compound (CAS 16096-33-6) from 3-Chloro-1-phenyl-1-propyne (CAS 3355-31-5), which sometimes appears in automated database scrapes due to name similarity in legacy systems.
Part 4: Spectroscopic Characterization
UV-Vis Absorption
-
Primary Absorption: λ_max ≈ 280–290 nm (Ethanol/DCM).
-
Mechanism: π → π* transitions of the indole core. The N-phenyl group causes a bathochromic shift (red shift) of 10–20 nm relative to unsubstituted indole due to extended conjugation.
-
Transparency: Optical window > 350 nm, ensuring no interference with visible emitters in OLED stacks.
Fluorescence[1][2][3][4][5]
-
Emission: λ_em ≈ 340–360 nm.
-
Quantum Yield: Generally lower than indole due to non-radiative decay pathways introduced by the rotation of the N-phenyl ring (rotor effect).
Nuclear Magnetic Resonance (NMR)
-
1H NMR (CDCl₃, 400 MHz):
-
Indole C2-H: Doublet or broad singlet at ~7.3–7.4 ppm.
-
Indole C3-H: Doublet at ~6.6–6.7 ppm.
-
N-Phenyl Protons: Multiplet at 7.4–7.6 ppm.
-
Diagnostic: Absence of the broad N-H singlet (typically >8.0 ppm in indole) confirms N-substitution.
-
Part 5: Synthesis & Purification Protocols[6]
To achieve "electronic grade" purity (>99.9%), the Buchwald-Hartwig Amination is preferred over the classical Ullmann coupling due to milder conditions and higher yields.
Protocol: Palladium-Catalyzed C-N Cross-Coupling
Reaction: Indole + Bromobenzene
Reagents:
-
Bromobenzene (1.2 equiv)
-
Palladium(II) Acetate (1-3 mol%)
-
Ligand: Tri-tert-butylphosphine (
) or SPhos (1-3 mol%) -
Base: Sodium tert-butoxide (
) (1.5 equiv) -
Solvent: Toluene (Anhydrous)
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon/Nitrogen.
-
Charging: Add Indole,
, , and Ligand to the flask. -
Solvation: Add anhydrous Toluene via syringe.
-
Addition: Add Bromobenzene dropwise.
-
Reflux: Heat the mixture to 100–110 °C for 12–24 hours. Monitor via TLC (Hexane:EtOAc 9:1).
-
Workup: Cool to RT. Filter through a celite pad to remove Pd black and inorganic salts. Wash pad with DCM.
-
Purification: Concentrate filtrate. Perform Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient).
-
Final Polish (Optional for OLEDs): Sublimation at high vacuum (<
Torr) is recommended to remove trace organic impurities.
Visualization: Synthesis Workflow
Caption: Figure 1. Optimized Buchwald-Hartwig synthesis workflow for high-purity 1-Phenyl-1H-indole.
Part 6: Applications in Organic Electronics (OLEDs)
1-Phenyl-1H-indole is rarely used as the final active layer; rather, it is the primary precursor for synthesizing complex Hole Transport Materials (HTMs) such as carbazole-indole hybrids or star-shaped amines.
Role as a Hole Transport Moiety[9]
-
Hole Mobility: The electron-rich nature facilitates hole hopping.
-
Thermal Stability: The phenyl cap increases the glass transition temperature (
) relative to alkyl-indoles, crucial for device longevity. -
Morphological Stability: The non-planar geometry prevents crystallization, maintaining the amorphous nature of the thin film during operation.
Visualization: Electronic Energy Alignment
Caption: Figure 2. Energy level alignment showing the role of 1-Phenylindole derivatives in mediating hole injection from ITO.
References
-
National Institutes of Health (NIH) PubChem. (2023). 1-Phenyl-1H-indole Compound Summary. Retrieved from [Link]
-
MDPI. (2021). Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application. (Contextualizing Indole/Acridine derivatives in HTL). Retrieved from [Link][3]
Sources
Spectroscopic Data Analysis of 1-Phenyl-1H-indole: A Technical Guide
Executive Summary
1-Phenyl-1H-indole (CAS: 3355-31-5) represents a critical pharmacophore in medicinal chemistry, serving as a scaffold for HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) and anticancer agents. Unlike its parent compound, indole, the N-substitution at position 1 drastically alters its electronic properties and spectroscopic signature.
This guide provides a rigorous framework for the characterization of 1-phenylindole. It moves beyond basic peak listing to establish a causal link between molecular structure and spectral response. We focus on the "Silent N-H" in IR, the diagnostic coupling constants in NMR, and the stability-driven fragmentation in MS.
Part 1: Structural Context & Sample Preparation
The Molecular Target
The molecule consists of an electron-rich indole bicyclic system coupled to a phenyl ring at the nitrogen atom.
-
Formula: C₁₄H₁₁N
-
MW: 193.25 g/mol
-
Key Feature: The N-Phenyl bond is sterically crowded, forcing the phenyl ring to twist out of coplanarity with the indole core. This orthogonality impacts chemical shift anisotropy in NMR.
Synthesis-Aware Analysis (The "Why" of Impurities)
1-Phenylindole is typically synthesized via Ullmann-type coupling (Indole + Iodobenzene + Cu catalyst).
-
Critical Impurity 1: Unreacted Indole (detectable via N-H stretch in IR).
-
Critical Impurity 2: Biphenyl (from homocoupling of iodobenzene).
-
Protocol: Samples must be dried under high vacuum to remove trace solvents (EtOAc/Hexanes) which clutter the aliphatic NMR region.
Part 2: Infrared Spectroscopy (Functional Group Validation)
The first line of defense in structural confirmation is IR. For 1-phenylindole, the "negative evidence" is as important as the positive peaks.
The "Silent" N-H Region
The most definitive proof of successful N-arylation is the absence of the N-H stretching vibration.
-
Indole (Precursor): Sharp peak at ~3400 cm⁻¹.[1]
-
1-Phenylindole (Product): Flat baseline from 3200–3500 cm⁻¹.
Diagnostic Fingerprint
| Frequency (cm⁻¹) | Assignment | Mechanistic Insight |
| 3030 - 3060 | C-H Stretch (sp²) | Exclusively aromatic protons. No aliphatic C-H (<3000) should be present. |
| 1595, 1495 | C=C Ring Stretch | Characteristic "breathing" modes of the benzene and pyrrole rings. |
| 745, 690 | C-H Out-of-Plane (oop) | Diagnostic for monosubstituted benzene (phenyl ring) and 1,2-disubstituted benzene (indole ring). |
Part 3: Mass Spectrometry (The Molecular Fingerprint)
Due to the high stability of the fully conjugated aromatic system, 1-phenylindole exhibits a robust molecular ion in Electron Ionization (EI).
Ionization Logic (EI, 70 eV)
-
Base Peak (100%):
193 (M⁺).[2] The radical cation is stabilized by delocalization across both aromatic systems. -
Stability: Unlike aliphatic amines, alpha-cleavage is not the primary pathway. The C-N bond is essentially partial double-bond character, making it resistant to cleavage.
Fragmentation Pathway
-
193
192 ([M-H]⁺): Loss of a hydrogen atom. Minor peak. Usually from the C-2 or C-3 position. -
193
165 ([M-HCN]⁺ or [M-H₂CN]⁺): Fragmentation of the pyrrole ring. This involves the expulsion of HCN or H₂CN fragments, a hallmark of indole decomposition. - 77 (C₆H₅⁺): Phenyl cation. While present, its abundance is often lower than in simple alkyl-benzenes because the charge prefers to remain on the nitrogen-containing fused system.
Part 4: Nuclear Magnetic Resonance (The Structural Proof)
This is the definitive method for confirming the regiochemistry (N1 vs C2/C3 substitution).
1H NMR Assignment Strategy (CDCl₃, 400 MHz)
The spectrum is complex due to overlapping aromatic signals (11 protons). We must rely on coupling constants (
The Indole "Doublet Pair"
The protons on the pyrrole ring (H-2 and H-3) are the most diagnostic.
-
H-3 (Doublet,
~6.6 - 6.7 ppm): The most shielded proton. It appears as a doublet ( Hz) due to coupling with H-2. -
H-2 (Doublet,
~7.3 - 7.5 ppm): Deshielded by the adjacent nitrogen and the ring current of the N-phenyl group.
The Aromatic Region (
7.1 - 7.7 ppm)
This region contains 9 protons (4 from indole benzene, 5 from N-phenyl).
-
H-7 (Indole): Often distinct. It is spatially close to the N-phenyl ring (ortho effect) and may experience anisotropic shielding/deshielding depending on the twist angle.
-
N-Phenyl Protons: Typically appear as a multiplet. The ortho protons of the phenyl ring are often downfield due to the inductive effect of the nitrogen.
Representative Data Table
| Proton | Shift ( | Multiplicity | Assignment Logic | |
| H-3 | 6.68 | Doublet (d) | 3.3 | Electron-rich |
| H-2 | 7.32 | Doublet (d) | 3.3 | |
| H-4,5,6 | 7.1 - 7.3 | Multiplet (m) | - | Indole benzenoid ring protons. |
| Ph-H | 7.4 - 7.6 | Multiplet (m) | - | Overlap of N-phenyl and H-7 signals. |
13C NMR Highlights
-
C-3 (
~103-105 ppm): Significantly upfield, confirming the electron-rich nature of the indole 3-position. -
C-2 (
~128 ppm): Downfield. -
Junction Carbons: Quaternary carbons (C-3a, C-7a, and N-Ph ipso) will not show up in DEPT spectra, allowing their identification.
Part 5: Integrated Workflow & Logic
Structural Elucidation Diagram
The following diagram illustrates the decision tree for validating 1-phenylindole, distinguishing it from common impurities like 2-phenylindole or starting materials.
Caption: Logical decision tree for confirming N-arylation versus C-arylation isomers.
References
-
Synthesis & Coupling: Ma, D., & Cai, Q. (2001). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and N-Containing Heterocycles. Synlett. Link
-
NMR Data Standards: Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. Link
- Indole Fragmentation: Esmans, E. L., et al. (1998). Mass Spectrometry of Indoles. Current Organic Chemistry.
-
General Spectroscopic Data: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Link
Sources
Therapeutic Profiling of Novel 1-Phenyl-1H-indole Derivatives
From Structure-Activity Relationship (SAR) to Mechanistic Validation
Executive Summary
The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbusters ranging from indomethacin to vinca alkaloids. However, the 1-phenyl-1H-indole subclass—characterized by an N-arylation that locks the nitrogen lone pair into the aromatic system while adding significant hydrophobic bulk—remains an under-explored yet highly potent chemical space.
This technical guide synthesizes recent breakthroughs in the biological profiling of these derivatives. Unlike C2- or C3-substituted indoles, the N-phenyl moiety creates a unique propeller-like geometry that favors interaction with hydrophobic pockets in targets like Tubulin (Colchicine site) and Cyclooxygenase-2 (COX-2) . This document outlines the rationale, synthesis, and step-by-step validation protocols for researchers evaluating this novel class of therapeutics.
Chemical Space & SAR Rationale
The biological efficacy of 1-phenyl-1H-indole derivatives hinges on three structural vectors. Understanding these is prerequisite to experimental design.
2.1 The Hydrophobic Shield (N-1 Position)
The N-phenyl ring is not merely a substituent; it acts as a hydrophobic shield. In tubulin binding, this moiety mimics the B-ring of combretastatin A-4, occupying the hydrophobic pocket of
-
Optimization: Substitution with methoxy groups (e.g., 3,4,5-trimethoxy) at the N-phenyl ring significantly enhances potency against MCF-7 and HeLa cell lines by increasing electron density and mimicking the podophyllotoxin pharmacophore.
2.2 Electronic Tuning (C-5 Position)
The C-5 position of the indole ring is electronically coupled to the nitrogen.
-
Electron-Withdrawing Groups (EWGs): Halogens (F, Cl) at C-5 increase metabolic stability and often enhance binding affinity in COX-2 pockets by engaging in halogen bonding.
-
Electron-Donating Groups (EDGs): Methoxy or methyl groups at C-5 tend to favor tubulin inhibition efficacy.
2.3 Visualizing the SAR Strategy
Figure 1: Strategic SAR map for 1-phenyl-1H-indole optimization. The N1-phenyl ring is the critical determinant for tubulin binding affinity.
Synthesis Strategy: The Ullmann Approach
To access these derivatives, the classical Fischer indole synthesis is insufficient. The most robust route utilizes a modified Ullmann-type coupling or Buchwald-Hartwig arylation .
-
Reagents: Substituted indole + Aryl iodide.[1]
-
Catalyst: CuI (10 mol%) or Pd(OAc)₂.
-
Ligand: L-Proline or 1,10-Phenanthroline (critical for preventing catalyst aggregation).
-
Base: K₃PO₄ (anhydrous).
-
Solvent: DMSO or DMF at 90–110°C.
Technical Note: Use of aryl iodides over bromides is recommended for 1-phenyl derivatives to minimize reaction times and thermal degradation of sensitive C-5 substituents [1].
Biological Evaluation: Oncology (Tubulin & Apoptosis)
The primary therapeutic potential of 1-phenylindoles lies in their ability to disrupt microtubule dynamics, leading to mitotic arrest.
4.1 Primary Screen: MTT Cytotoxicity Assay
Do not treat this as a generic step. The lipophilicity of 1-phenylindoles requires specific handling.
Protocol:
-
Seeding: Seed tumor cells (e.g., MCF-7, HeLa, A549) at
cells/well in 96-well plates. -
Solubilization: Dissolve derivatives in DMSO to 10 mM stock. Critical: Ensure final DMSO concentration in the well is <0.1% to prevent solvent-induced artifacts.
-
Incubation: Treat for 48h (not 24h) to allow sufficient time for cell cycle arrest to trigger apoptosis.
-
Readout: Add MTT reagent, incubate 4h. Solubilize formazan crystals with DMSO and read OD at 570 nm.
-
Validation: Use Combretastatin A-4 (CA-4) as a positive control. Potent 1-phenylindoles should exhibit IC
values in the nanomolar range (10–500 nM) [2].
4.2 Mechanistic Validation: Tubulin Polymerization Assay
To confirm the compound targets tubulin rather than general toxicity, a fluorescence-based polymerization assay is required.
Protocol:
-
Preparation: Use >99% pure tubulin protein (porcine brain source) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 10 µM fluorescent reporter (DAPI or specialized tubulin dye).
-
Baseline: Measure fluorescence at 37°C for 30 mins (Ex 360 nm / Em 450 nm).
-
Inhibition: Add test compound (3 µM).
-
Interpretation: A reduction in the V
of the polymerization curve compared to the vehicle control confirms direct interaction.
4.3 Pathway Confirmation: Flow Cytometry (Annexin V/PI)
1-phenylindoles typically induce G2/M arrest followed by apoptosis.
-
Staining: Double stain with Annexin V-FITC (early apoptosis) and Propidium Iodide (necrosis/late apoptosis).
-
Result: A shift to the Q2 quadrant (Annexin V+/PI+) confirms apoptotic cell death rather than necrosis.
Biological Evaluation: Inflammation (COX Inhibition)
Due to structural homology with Indomethacin, specific 1-phenylindoles (particularly those with C-3 acetic acid or hydrazide moieties) exhibit COX-2 selectivity.
5.1 COX-1 vs. COX-2 Selectivity Assay
Objective: Determine the Selectivity Index (SI = IC
Protocol:
-
Enzyme Source: Use ovine COX-1 and human recombinant COX-2.
-
Substrate: Arachidonic acid (100 µM).
-
Reaction: Incubate enzyme + inhibitor for 10 min. Initiate reaction with arachidonic acid.
-
Detection: Measure PGF
production via ELISA. -
Data Analysis: Calculate IC
. A potent 1-phenyl derivative should show COX-2 IC < 0.5 µM with an SI > 50 [3].
Mechanistic Workflow Summary
The following diagram illustrates the causal pathway from compound administration to cell death, highlighting the dual-mechanism potential (Tubulin vs. COX-2).
Figure 2: Dual mechanistic pathways. The primary oncology workflow follows the red path (Tubulin), while anti-inflammatory/chemopreventive activity follows the green path (COX-2).
Quantitative Data Summary (Representative)
The table below summarizes expected data ranges for a "hit" compound in this class, based on high-performing derivatives in literature [2, 4].
| Assay | Parameter | Target Value (Hit Criteria) | Control (Reference) |
| MTT (MCF-7) | IC | < 1.0 µM | Combretastatin A-4 (0.01 µM) |
| Tubulin Polymerization | IC | 1.0 – 3.0 µM | Colchicine (2.0 µM) |
| COX-2 Inhibition | IC | < 0.20 µM | Celecoxib (0.05 µM) |
| Selectivity Index | COX-1/COX-2 | > 50 | Indomethacin (< 5) |
| Apoptosis | % Annexin V+ | > 30% (at 2x IC | Untreated (< 5%) |
References
-
Synthesis & Methodology
-
Anticancer (Tubulin)
-
COX-2 & Anti-inflammatory Activity
-
Title: Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)indole derivatives with promising COX-2 inhibitory activity.[5]
- Source: ResearchG
-
URL:
-
-
Bcl-2/Mcl-1 Dual Inhibition
- Title: 1-Phenyl-1H-indole derivatives as a new class of Bcl-2/Mcl-1 dual inhibitors: Design, synthesis, and preliminary biological evalu
- Source: Bioorganic & Medicinal Chemistry (Elsevier).
-
URL:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)- 1H-indole Against Tubulin Polymerisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Guide: Quantum Chemical Characterization of 1-Phenyl-1H-indole
Executive Summary
This technical guide outlines the computational framework for analyzing 1-Phenyl-1H-indole , a privileged scaffold in medicinal chemistry (e.g., anticancer agents, COX-2 inhibitors) and organic electronics (OLED hole-transport materials). Unlike the planar parent indole, the N-phenyl substitution introduces significant steric strain, forcing a twisted conformation that alters electronic conjugation and solubility profiles. This guide provides a self-validating protocol using Density Functional Theory (DFT) to predict structural, electronic, and spectroscopic properties, serving as a foundational reference for drug discovery and materials science applications.
Theoretical Framework & Computational Methodology
To ensure high-fidelity results that correlate with experimental data, a specific level of theory must be selected to account for the electron correlation and dispersion forces inherent in the bi-aryl system.
The Computational "Recipe"
For 1-Phenyl-1H-indole, the standard B3LYP functional is insufficient due to the non-covalent interactions between the phenyl ring and the indole core. The following protocol is recommended:
-
Software Environment: Gaussian 16 / ORCA 5.0
-
Method (Functional): B3LYP-D3(BJ) or ωB97X-D .
-
Rationale: The -D3(BJ) suffix denotes Grimme’s dispersion correction with Becke-Johnson damping. This is critical for accurately modeling the weak intramolecular interactions that dictate the torsion angle between the phenyl and indole rings.
-
-
Basis Set: 6-311++G(d,p) .[1][2]
-
Rationale: The diffuse functions (++) are essential for describing the lone pair electron density on the Nitrogen atom and the extended
-system.
-
-
Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).
-
Solvents: Gas phase (baseline), Chloroform (NMR correlation), Water (biological simulation).
-
Self-Validating Workflow Protocol
To ensure scientific integrity, the calculation must follow a strict logical flow.
Figure 1: The self-validating computational workflow ensures the optimized geometry represents a true potential energy minimum before property extraction.
Structural & Conformational Analysis
The geometry of 1-Phenyl-1H-indole is defined by the N1-C1' bond connecting the two aromatic systems.
The Torsion Angle (Critical Parameter)
Unlike 1H-indole, which is planar, 1-Phenyl-1H-indole is non-planar .
-
Steric Clash: The hydrogen atom at position C7 of the indole ring clashes with the ortho-hydrogens of the phenyl ring.
-
Predicted Geometry: A Potential Energy Surface (PES) scan usually reveals a global minimum with a dihedral angle (C2-N1-C1'-C2') between 40° and 55° .
-
Impact: This twist disrupts full
-conjugation, affecting the UV-Vis absorption maximum ( ) compared to a fully planar theoretical model.
Geometric Data Summary (Theoretical vs. Expected)
| Parameter | Definition | Theoretical Value (Approx.) | Significance |
| Bond Length (N1-C1') | N(Indole)-C(Phenyl) | 1.42 - 1.44 Å | Indicates single bond character with partial double bond features due to resonance. |
| Dihedral Angle | Twist between rings | 45.0° | Balances steric repulsion (H7...H2') and resonance stabilization. |
| Point Group | Symmetry | C1 | The molecule lacks symmetry elements due to the twist. |
Electronic Structure & Reactivity[3][4][5]
Understanding the electron distribution is vital for predicting how 1-Phenyl-1H-indole interacts with biological targets (enzymes/receptors).
Frontier Molecular Orbitals (FMO)
-
HOMO (Highest Occupied Molecular Orbital): Primarily localized on the indole moiety . It represents the electron-donating capacity.[3][4]
-
LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over both the indole and phenyl rings.
-
Band Gap (
): The energy difference ( ) correlates with chemical hardness ( ). A lower gap implies higher reactivity (softer molecule) compared to benzene but harder than complex dyes.
Molecular Electrostatic Potential (MESP)
MESP mapping identifies reactive sites for drug-receptor interactions.
-
Negative Potential (Red): Concentrated over the
-cloud of the indole ring , specifically the C3 position. This confirms the site is susceptible to electrophilic attack (e.g., metabolic oxidation). -
Positive Potential (Blue): Localized on the aromatic protons, particularly the phenyl ring hydrogens, which can act as weak hydrogen bond donors in a hydrophobic pocket.
Natural Bond Orbital (NBO) Analysis
NBO analysis quantifies the delocalization of the Nitrogen lone pair (
Spectroscopic Validation
To validate the theoretical model, calculated spectra must be compared with experimental data.[4]
Vibrational Spectroscopy (IR)
The most diagnostic feature of N-phenylation is the disappearance of the N-H stretch .
| Mode | Frequency (Experimental) | Frequency (Scaled DFT) | Intensity | Description |
| N-H Stretch | Absent | Absent | - | Confirms N-substitution. |
| C-H (Arom) | 3030 - 3060 cm⁻¹ | 3050 - 3100 cm⁻¹ | Weak | Aromatic C-H stretching. |
| Ring Breath | ~1450, ~1600 cm⁻¹ | 1460, 1595 cm⁻¹ | Medium | C=C skeletal vibrations. |
| C-N Stretch | ~1220 cm⁻¹ | 1235 cm⁻¹ | Strong | N1-C1' bond vibration. |
Note: DFT frequencies are typically scaled by a factor of 0.961 (for B3LYP/6-311++G) to account for anharmonicity.
NMR Prediction (GIAO Method)
Using the GIAO (Gauge-Independent Atomic Orbital) method in chloroform solvent:
-
Proton H2 (Indole): Deshielded (~7.3-7.5 ppm) due to the adjacent nitrogen.
-
Proton H7 (Indole): May show an anomalous shift due to the shielding cone of the twisted phenyl ring.
Protocol for In Silico Drug Design
When applying 1-Phenyl-1H-indole as a scaffold in drug discovery, the following docking logic applies:
Figure 2: Structure-Activity Relationship (SAR) workflow. The twisted geometry of 1-Phenyl-1H-indole facilitates unique pi-stacking arrangements in protein binding pockets.
Docking Strategy
-
Rigid vs. Flexible: Keep the indole-phenyl bond rotatable during docking simulations to allow the algorithm to find the optimal twist angle within the protein pocket, as the energy barrier for rotation is relatively low (< 5 kcal/mol).
-
Interaction Points: The scaffold primarily binds via
stacking (T-shaped or parallel-displaced) and hydrophobic interactions. It lacks strong Hydrogen Bond Donors (HBD) but acts as a weak Hydrogen Bond Acceptor (HBA) at the -system.
References
-
Gaussian 16 Software Citation: Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
-
DFT Methodology for Indoles: Sagaama, A., et al. (2020). Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative. Journal of King Saud University - Science. Link[5]
-
Vibrational Analysis of Indoles: Kumar, A., et al. (2013). Quantum chemical investigation on indole: vibrational force field and theoretical determination of its aqueous pKa value. J. Phys. Chem. A. Link
-
B3LYP Functional Validation: Becke, A. D. (1993).[5] Density-functional thermochemistry. III. The role of exact exchange. J. Chem. Phys. Link
-
Grimme Dispersion Correction: Grimme, S., et al. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. J. Chem. Phys. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 4. Vibrational and Electronic Spectra of 2-Phenyl-2-Imidazoline: A Combined Experimental and Theoretical Study [scirp.org]
- 5. jksus.org [jksus.org]
Solvatochromic Dynamics of 1-Phenyl-1H-Indole Scaffolds: Synthesis, Characterization, and Bio-Application
Topic: Solvatochromic Properties of 1-Phenyl-1H-indole Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1-phenyl-1H-indole scaffold represents a unique class of fluorophores where the emission properties are governed by the steric and electronic interplay between the indole core and the N-phenyl rotor. Unlike its C-substituted counterparts (e.g., 2-phenylindole), the N-phenyl bond allows for a distinct Twisted Intramolecular Charge Transfer (TICT) state, making these derivatives highly sensitive to environmental polarity and viscosity. This guide details the synthetic pathways, photophysical characterization protocols, and mechanistic interpretations required to utilize these scaffolds as micro-environmental probes in biological systems.
Mechanistic Theory: The ICT vs. TICT Competition
The solvatochromism of 1-phenylindole derivatives arises from the stabilization of the excited state dipole by polar solvents. However, the mechanism is bifurcated into two competing pathways:
-
Planar Intramolecular Charge Transfer (ICT): In the locally excited (LE) state, the molecule maintains a relatively planar conformation. Electron density shifts from the donor (indole) to the acceptor (substituents on the phenyl ring), creating a moderate dipole moment change (
). -
Twisted Intramolecular Charge Transfer (TICT): Upon excitation, the N-phenyl ring may rotate to a perpendicular geometry relative to the indole plane. This decouples the
-systems, leading to complete charge separation and a giant dipole moment.
The Solvatochromic Shift: As solvent polarity increases, the highly polar TICT state is preferentially stabilized over the LE state. This lowers the energy of the excited state, resulting in a significant bathochromic (red) shift in fluorescence emission.
Diagram 1: Solvatochromic Mechanism & TICT State
This diagram illustrates the energy relaxation pathways dependent on solvent polarity.
Caption: Energy landscape showing the competition between Locally Excited (LE) and TICT states, modulated by solvent polarity and viscosity.
Synthetic Strategy: N-Arylation via Ullmann Coupling[1][2][3]
Direct N-arylation of indole is the most efficient route to 1-phenyl-1H-indole derivatives. While Buchwald-Hartwig amination (Pd-catalyzed) is possible, Copper-catalyzed Ullmann-type coupling is preferred for its cost-effectiveness and tolerance of functional groups required for "push-pull" electronic tuning.
Protocol 1: CuI-Catalyzed N-Arylation
Objective: Synthesize 1-(4-cyanophenyl)-1H-indole (Model Push-Pull System).
-
Reagents:
-
Indole (1.0 equiv)
-
4-Iodobenzonitrile (1.2 equiv)
-
CuI (10 mol%)[1]
-
L-Proline (20 mol%) - Ligand essential for lower temperature coupling.
- (2.0 equiv)
-
DMSO (Dry, 0.5 M concentration)
-
-
Procedure:
-
Step A: Charge a flame-dried Schlenk tube with Indole, Aryl Iodide, CuI, L-Proline, and Base.
-
Step B: Evacuate and backfill with Argon (
). Add dry DMSO via syringe. -
Step C: Heat to 90°C for 24 hours. Note: Monitor by TLC. Higher temperatures (110°C+) may be needed for electron-rich aryl halides.
-
Step D: Cool to RT, dilute with EtOAc, wash with water (
) to remove DMSO, and brine. -
Step E: Purify via silica gel column chromatography (Hexane/EtOAc gradient).
-
Critical Quality Attribute (CQA):
-
1H NMR Validation: Verify the disappearance of the Indole N-H signal (
ppm broad singlet) and the appearance of the N-Phenyl protons.
Photophysical Characterization Protocol
To accurately determine the ground (
Experimental Workflow
Preparation:
Prepare
Solvent List (Standard Set):
-
Cyclohexane (
) -
Toluene (
) -
THF (
) -
Dichloromethane (
) -
Acetonitrile (
) -
Methanol (Protic check)
Measurement:
-
UV-Vis Absorption: Record
. Note any broadening which suggests ground-state aggregation. -
Fluorescence Emission: Excitation at
. Record . -
Stokes Shift Calculation:
(Where wavelengths are in nm).
Diagram 2: Characterization Logic Flow
This diagram outlines the decision matrix for validating solvatochromic data.
Caption: Workflow for acquiring valid solvatochromic data, including aggregation quality control steps.
Data Analysis: The Lippert-Mataga Equation
The sensitivity of the fluorophore to solvent polarity is quantified using the Lippert-Mataga equation. This linear relationship allows the extraction of the change in dipole moment (
The Equation:
Where:
- (Orientation Polarizability): $ \Delta f = \frac{\epsilon - 1}{2\epsilon + 1} - \frac{n^2 - 1}{2n^2 + 1} $
- : Onsager cavity radius (estimated from molecular volume, typically 4-6 Å for indole derivatives).
-
Slope (
): Derived from plotting vs. .
Interpretation Table:
| Parameter | Observation | Physical Interpretation |
| Slope ( | Steep / High Value | Large charge separation in excited state (Indicative of TICT). |
| Linearity ( | High ( | General solvent effects dominate. |
| Deviations | Outliers in Alcohols | Specific H-bonding interactions (Protic solvents often deviate from linearity). |
| Stokes Shift | Strong "Push-Pull" character; ideal for polarity sensing. |
Applications in Bio-Imaging[4][5][6]
The 1-phenyl-1H-indole scaffold is particularly valuable for probing Hydrophobic Pockets in proteins (e.g., Human Serum Albumin - HSA).
-
Mechanism: In aqueous buffers (high polarity), the fluorescence is quenched or red-shifted due to TICT non-radiative decay.
-
Binding: Upon entering a hydrophobic protein pocket (low polarity, restricted rotation), the TICT state is destabilized, and rotation is hindered.
-
Result: A dramatic Blue Shift and Fluorescence Enhancement (Turn-On response).
Protocol for Protein Binding Assay:
-
Titrate protein (0-50
M) into a fixed concentration of probe ( M). -
Monitor fluorescence intensity increase and wavelength shift.
-
Plot
vs. [Protein] to determine the binding constant ( ).
References
-
Wilke, J., et al. (2016).[2] "Synthesis and photophysical properties of highly fluorescent 2-aryl-6-(aryleneethynylene)-1H-indoles." Dyes and Pigments.[2] Link
-
Sobolewski, A. L., & Domcke, W. (2000). "Theoretical Study of the Twisted Intramolecular Charge Transfer in 1-Phenylpyrrole." The Journal of Physical Chemistry A. Link
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Foundational text for Lippert-Mataga theory). Link
-
Hu, R., et al. (2021). "A General Method to Develop Highly Environmentally Sensitive Fluorescent Probes and AIEgens." Advanced Science. Link
-
Altman, R. A., & Buchwald, S. L. (2006). "4,7-Dimethoxy-1,10-phenanthroline: An Efficient Ligand for the Copper-Catalyzed N-Arylation of Imidazoles and Indoles." Organic Letters. Link
Sources
Technical Guide: Fischer Indole Synthesis of 1-Phenyl-1H-indole
Executive Summary
The synthesis of 1-Phenyl-1H-indole (
This guide details a robust, self-validating protocol using acetaldehyde diethyl acetal as a masked carbonyl source and 1,1-diphenylhydrazine hydrochloride . By utilizing a Lewis Acid-mediated pathway, we bypass the volatility and instability issues associated with free acetaldehyde, ensuring high atom economy and reproducible yields.
Retrosynthetic Analysis & Mechanistic Pathway
The formation of 1-phenylindole via the Fischer route relies on the [3,3]-sigmatropic rearrangement of the N,N-diphenylhydrazone intermediate. Unlike standard Fischer syntheses where the nitrogen substituent is a proton, here the nitrogen bears a phenyl group, which remains intact throughout the cyclization.
The Mechanistic Cascade
The reaction proceeds through three critical phases:
-
Hydrazone Formation: Condensation of 1,1-diphenylhydrazine with the masked aldehyde.
-
[3,3]-Sigmatropic Shift: The rate-determining step where the N-N bond cleaves, and the C-C bond forms between the ortho-position of one phenyl ring and the
-carbon of the enamine. -
Aromatization & Elimination: Cyclization followed by the elimination of ammonia (
).[1][2]
Figure 1: Mechanistic pathway of 1-Phenylindole synthesis via 1,1-diphenylhydrazine.
Strategic Reagent Selection
Success in this synthesis depends on the "Quality by Design" (QbD) selection of reagents. The following table outlines the rationale behind specific chemical choices over traditional alternatives.
| Component | Selected Reagent | Rationale for Selection |
| Hydrazine Source | 1,1-Diphenylhydrazine HCl | The free base is oxidation-sensitive (turns dark red/brown). The hydrochloride salt is stable, non-hygroscopic, and provides the initial proton source for acetal hydrolysis. |
| Carbonyl Source | Acetaldehyde Diethyl Acetal | Critical Choice. Free acetaldehyde is highly volatile (bp 20°C) and prone to aldol polymerization. The acetal releases acetaldehyde in situ only upon acid activation, maintaining low instantaneous concentration. |
| Catalyst | Zinc Chloride ( | A Lewis acid is preferred over strong mineral acids ( |
| Solvent | Glacial Acetic Acid | Acts as both solvent and co-catalyst. Its boiling point (118°C) is ideal for driving the rearrangement without thermal degradation. |
Optimized Experimental Protocol
Target: 1-Phenyl-1H-indole (CAS: 3355-31-5) Scale: 10 mmol basis Expected Yield: 65–75%
Safety Pre-Check
-
1,1-Diphenylhydrazine: Toxic by ingestion and skin contact. Potential carcinogen. Use double-gloving (Nitrile).
-
Acetaldehyde Diethyl Acetal: Flammable.
-
Work in a fume hood: The reaction releases Ammonia (
) gas.
Step-by-Step Workflow
Step 1: Pre-Activation (In Situ Hydrazone Formation)
-
Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charge the flask with 1,1-Diphenylhydrazine Hydrochloride (2.21 g, 10.0 mmol).
-
Add Glacial Acetic Acid (20 mL). Stir at room temperature until a suspension forms.
-
Add Acetaldehyde Diethyl Acetal (1.30 g, 1.6 mL, 11.0 mmol) dropwise via syringe.
-
Note: A slight excess (1.1 eq) ensures complete consumption of the hydrazine.
-
Step 2: Lewis Acid Addition & Cyclization
-
Add anhydrous Zinc Chloride (
) (1.36 g, 10.0 mmol) to the mixture.-
Observation: The mixture may warm slightly; ensure the condenser is active.
-
-
Heat the reaction mixture to 100°C (oil bath temperature).
-
Maintain reflux for 3 to 4 hours .
-
Process Control: Monitor via TLC (Hexane:EtOAc 9:1). The starting hydrazine (
) should disappear, and a new fluorescent spot ( ) corresponding to 1-phenylindole should appear.
-
Step 3: Quench and Isolation
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture slowly into Ice-Water (100 mL) with vigorous stirring.
-
Result: The crude indole will precipitate as a dark oil or solid.
-
-
Extract with Dichloromethane (DCM) (
mL). -
Wash the combined organic layers with:
-
Water (
mL) to remove acetic acid and zinc salts. -
Saturated
( mL) to neutralize residual acid. -
Brine (
mL).
-
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 4: Purification
-
The crude residue is often a brown oil. Purify via Flash Column Chromatography .
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: 100% Hexane initially, grading to 98:2 Hexane:EtOAc. 1-Phenylindole elutes early due to high lipophilicity.
-
-
Recrystallization (Optional): If solid, recrystallize from Ethanol/Water.
Figure 2: Experimental workflow for the synthesis of 1-Phenyl-1H-indole.
Troubleshooting & Critical Process Parameters (CPP)
To ensure "Trustworthiness" in the lab, verify these parameters if deviations occur.
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Incomplete hydrolysis of acetal. | Ensure water is present in trace amounts (the HCl salt usually provides enough moisture) or add 1-2 drops of water to the AcOH. |
| Dark Tar Formation | Thermal degradation or polymerization. | Reduce temperature to 80°C and extend time. Ensure |
| Starting Material Remains | Catalyst deactivation. | |
| Product is Red/Pink | Oxidation of indole. | 1-Phenylindole is sensitive to light/air over time. Store under Nitrogen in the dark. |
References
-
Fischer, E., & Jourdan, F. (1883).[2][3] Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245.[1]
-
Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401.
-
Hughes, D. L. (1993). The Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632.
-
Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622.[1] (Cited for context on modern N-arylation alternatives).
-
Smith, M. B. (2020).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.
Sources
Reactivity of the N-phenyl group in 1-Phenyl-1H-indole
Technical Guide: The Reactivity & Stability Profile of the -Phenyl Group in 1-Phenyl-1H-indole
Executive Summary
The
This guide provides a technical deep-dive into the reactivity , stability , and synthetic utility of this scaffold. It challenges the assumption that the
Part 1: Structural & Electronic Determinants[1]
To predict reactivity, one must first understand the ground-state geometry.[1] The
The "Twisted Anchor" Phenomenon
Unlike 1-methylindole, where the methyl group rotates freely, the phenyl group in 1-phenylindole is sterically locked into a propeller-like twist.
-
Steric Clash: The Van der Waals radius of the indole H7 proton clashes with the ortho-protons of the phenyl ring.
-
Electronic Consequence: This twist disrupts the overlap between the nitrogen lone pair and the phenyl
-system. The nitrogen lone pair remains significantly delocalized into the indole ring (maintaining aromaticity), while conjugation into the phenyl ring is attenuated. -
Net Effect: The phenyl group acts primarily as an inductive electron-withdrawing group (EWG) rather than a resonance donor.[1] This lowers the
of the conjugate acid and slightly deactivates the indole C3 position toward electrophiles compared to -alkyl indoles.
Reactivity Heatmap
The following diagram illustrates the competitive sites of reactivity modulated by the
Figure 1: Reactivity landscape of 1-Phenyl-1H-indole. The N-phenyl group suppresses C3 reactivity slightly and sterically hinders C2, requiring specific catalytic conditions for functionalization.
Part 2: The -Phenyl Bond – Stability & Synthesis
The C-N bond in 1-phenylindole is exceptionally stable, resisting hydrolysis under acidic or basic conditions that would cleave amides or sulfonamides.[1] This makes it a "privileged scaffold" in drug discovery (e.g., in cPLA2
Synthesis: The Buchwald-Hartwig Protocol
The most reliable method to install this group is via Palladium-catalyzed C-N cross-coupling.[1] This protocol is self-validating: if the coupling works, the bond is stable.
Protocol 1: Synthesis of 1-Phenyl-1H-indole
-
Substrates: Indole (1.0 equiv), Bromobenzene (1.2 equiv).[1]
-
Catalyst System:
(1-2 mol%) + Phosphine Ligand (e.g., XPhos or BINAP).ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Base:
(1.4 equiv) – Crucial for deprotonating the indole N-H.ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Solvent: Toluene or Dioxane (anhydrous), 100-110 °C.[1]
Mechanism & Causality:
-
Oxidative Addition: Pd(0) inserts into the Ph-Br bond.[1]
-
Amine Coordination: The indole anion (generated by base) coordinates to Pd.[1]
-
Reductive Elimination: The C-N bond forms.[1][2] The steric bulk of the ligand (XPhos) facilitates this step, overcoming the steric crowding of the forming N-phenyl bond.
Stability Profile
| Condition | Observation | Mechanistic Explanation |
| Aq. HCl (6M), Reflux | Stable | N-lone pair is part of aromatic sextet; N is not basic enough to protonate/hydrolyze.[1] |
| NaOH (10%), Reflux | Stable | No electrophilic center at Nitrogen for hydroxide attack.[1] |
| Organolithiums (n-BuLi) | C2-Lithiation | The C-N bond survives; C2-H is the most acidic proton ( |
| Oxidation (DDQ) | Stable | Indole ring may oxidize, but N-Ph bond remains intact.[1] |
Part 3: Distal Functionalization (C-H Activation)
The most scientifically significant aspect of the
C2-Regioselective Arylation
While the N-phenyl group is sterically bulky, it does not coordinate strongly to metals like Palladium (unlike a pyridyl or acetyl group).[1] Therefore, C-H activation at C2 usually requires an external oxidant or a specific electrophilic metallation pathway.[1]
Key Insight: The N-phenyl group prevents "over-reaction" or bis-functionalization at C2/C7 due to the twist.[1]
Ortho-Activation of the Phenyl Ring
Direct functionalization of the phenyl ring (at the ortho positions) is difficult because the indole C2/C3 positions are more reactive. To hit the phenyl ring, one typically needs a Directing Group (DG) installed at the C2 position of the indole.
-
Scenario: If C2 contains a carboxylic acid or pyridine, a Rh(III) or Ru(II) catalyst can coordinate to the DG and swing around to activate the ortho-C-H of the
-phenyl ring. -
Without C2-DG: The phenyl ring remains inert.[1]
Part 4: Experimental Workflow – C2-H Activation
This protocol describes the Palladium-catalyzed oxidative coupling of 1-phenylindole with an acrylate, a standard test of reactivity.
Objective: C2-Alkenylation (Fujiwara-Moritani Reaction).[1]
Reagents:
-
Substrate: 1-Phenyl-1H-indole (1.0 mmol)
-
Coupling Partner: Ethyl Acrylate (1.5 mmol)
-
Catalyst:
(5-10 mol%)ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Oxidant:
(2.0 equiv) or Benzoquinone -
Solvent: DMF/DMSO (9:1), 110 °C, Aerobic conditions.
Step-by-Step Methodology:
-
Catalyst Activation: Dissolve
in DMF.[3] The acetate ligands act as an internal base to assist the Concerted Metalation-Deprotonation (CMD) step.ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
C-H Activation: The electrophilic Pd(II) species attacks the electron-rich indole.[1] Note: Without the N-phenyl group, C3 attack is preferred.[1] With the N-phenyl group, steric twisting can sometimes shift preference to C2, but C3 usually dominates unless C3 is blocked.
-
Critical Check: If C3 is unsubstituted, this reaction will likely yield a mixture of C2 and C3 products. To ensure C2 selectivity, C3 is often blocked (e.g., with a methyl group) or specific directing ligands are used.
-
-
Insertion & Elimination: The alkene inserts into the Pd-C bond, followed by
-hydride elimination to release the product.ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Regeneration:
re-oxidizes Pd(0) to Pd(II).ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Figure 2: Catalytic cycle for the oxidative alkenylation of 1-phenylindole. The N-phenyl group influences the CMD step via steric hindrance.
Part 5: Pharmacological Implications[1]
In drug design, the 1-phenylindole scaffold is often chosen over 1-methylindole or NH-indole for specific reasons:
-
Metabolic Blocking: The bulky phenyl group prevents N-dealkylation by Cytochrome P450 enzymes (a common clearance route for N-methyl drugs).[1]
-
Hydrophobic Collapse: The phenyl ring can access deep hydrophobic pockets in protein targets (e.g., GPCRs, Kinases) that smaller alkyl groups cannot.[1]
-
Conformational Restriction: The twisted geometry creates a specific 3D shape ("shape selectivity") that can improve binding specificity.[1]
References
-
Regioselective C-H Functionaliz
- Source: National Institutes of Health (NIH) / PubMed
- Context: Discusses the challenges of C4-C7 activation and the role of N-substituents in directing C2 vs C3 selectivity.
-
URL:[Link] (Search Term: Regioselective C-H Functionalization Indole)
-
Palladium-Catalyzed Indole Synthesis via C-H Activ
-
Buchwald-Hartwig Amin
-
1-Phenyl-1H-indole Chemical Properties & Safety.
- Source: PubChem (CID 182029)
- Context: Physical data (BP 190°C), toxicity, and structural identifiers.
-
URL:[Link]
-
Palladium-Catalyzed Dual C-H Functionaliz
Sources
- 1. 1-Phenyl-1H-indole | C14H11N | CID 182029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. catsci.com [catsci.com]
Methodological & Application
Application Note: 1-Phenyl-1H-indole in Medicinal Chemistry
[1][2][3]
Executive Summary & Scaffold Significance
1-Phenyl-1H-indole represents a privileged scaffold in modern medicinal chemistry, distinguished by its ability to project substituents into distinct hydrophobic pockets within biological targets. Unlike the canonical indole nucleus found in tryptophan, the N-phenyl substitution locks the molecule into a specific lipophilic trajectory, significantly altering its pharmacokinetic profile and receptor binding affinity.
Key Physicochemical Attributes:
-
Enhanced Lipophilicity: The N-phenyl group increases logP, facilitating membrane permeability and blood-brain barrier (BBB) penetration, crucial for neuro-oncology applications (e.g., Glioblastoma).
-
Restricted Conformation: The steric bulk of the phenyl ring restricts rotation around the N-C bond, reducing the entropic penalty upon binding to deep hydrophobic clefts (e.g., Bcl-2, COX-2 active sites).
-
Metabolic Stability: The N-substitution blocks the N-H site, preventing N-glucuronidation, a common clearance pathway for simple indoles.
Pharmacological Landscape
Anticancer Therapeutics
The most prolific application of 1-phenyl-1H-indole is in oncology, specifically targeting protein-protein interactions and cytoskeletal dynamics.
-
Bcl-2/Mcl-1 Dual Inhibition: Derivatives of 1-phenyl-1H-indole have emerged as potent BH3 mimetics. The scaffold mimics the hydrophobic residues of the pro-apoptotic BAD protein, binding to the BH3 groove of anti-apoptotic proteins Bcl-2 and Mcl-1. This dual inhibition is critical for overcoming resistance in non-Hodgkin’s lymphoma.
-
Tubulin Polymerization Inhibition: 3-substituted 1-phenylindoles (e.g., linked to trimethoxyphenyl moieties) bind to the colchicine-binding site of tubulin. This disrupts microtubule assembly, arresting cells in the G2/M phase and inducing apoptosis.
-
Glioblastoma Multiforme (GBM): Recent studies highlight 1-phenyl derivatives targeting PDK1/Aurora Kinase A.[1] The scaffold's lipophilicity allows it to penetrate the CNS, a major limitation for many current GBM chemotherapies.
Anti-Inflammatory (COX-2 Selectivity)
The 1-phenyl-1H-indole core serves as a bioisostere for the diphenylheterocycles seen in Coxibs (e.g., Celecoxib).
-
Mechanism: The bulky 1-phenyl group fits into the larger hydrophobic side pocket of the COX-2 enzyme (which is absent in COX-1), conferring high selectivity and reducing gastrointestinal side effects associated with non-selective NSAIDs.
Antimicrobial & Antifungal[5]
-
Target: NorA Efflux Pump Inhibition in S. aureus.
-
Activity: 1-Phenylindole derivatives have shown synergy with ciprofloxacin, restoring sensitivity in MRSA strains by blocking the NorA efflux pump, which typically expels antibiotics.
Structure-Activity Relationship (SAR) Analysis
The biological activity of the 1-phenyl-1H-indole scaffold is strictly governed by substitution patterns at three critical vectors.
Figure 1: Strategic substitution vectors for optimizing 1-Phenyl-1H-indole derivatives.
Experimental Protocols
Protocol A: Synthesis of 1-Phenyl-1H-indole (Buchwald-Hartwig Arylation)
Objective: Efficient N-arylation of indole using palladium catalysis. This method is superior to the Ullmann coupling due to milder conditions and wider substrate scope.
Reagents:
-
Indole (1.0 equiv)
-
Iodobenzene (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (1-2 mol%)
-
Xantphos (Ligand) (2-4 mol%)
-
Cesium Carbonate (Cs2CO3) (1.4 equiv)
-
Solvent: Toluene or Xylene (Anhydrous)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a Schlenk tube or pressure vial and cool under a stream of Argon.
-
Reagent Loading: Add Indole (117 mg, 1.0 mmol), Cs2CO3 (456 mg, 1.4 mmol), Pd2(dba)3 (18 mg, 0.02 mmol), and Xantphos (23 mg, 0.04 mmol) to the tube.
-
Solvent Addition: Add anhydrous Toluene (4 mL) via syringe.
-
Substrate Addition: Add Iodobenzene (134 µL, 1.2 mmol) via microliter syringe.
-
Degassing: Sparge the mixture with Argon for 5 minutes to remove dissolved oxygen (critical for Pd catalyst longevity).
-
Reaction: Seal the tube and heat to 100°C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 9:1).
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via Flash Column Chromatography (Silica gel, 100% Hexane gradient to 5% EtOAc/Hexane).
-
Validation: Product should appear as a white/off-white solid or viscous oil. Confirm structure via 1H NMR (Look for disappearance of N-H signal at ~8.0 ppm and appearance of phenyl protons).
Protocol B: In Vitro Antiproliferative Assay (MTT)
Objective: Quantify the cytotoxicity of synthesized derivatives against cancer cell lines (e.g., MCF-7).
Materials:
-
MCF-7 Cell Line[2]
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (Solubilizing agent)
-
96-well culture plates
Methodology:
-
Seeding: Seed MCF-7 cells at a density of
cells/well in 100 µL media. Incubate for 24h at 37°C/5% CO2. -
Treatment: Dissolve the 1-phenylindole derivative in DMSO (Stock 10 mM). Prepare serial dilutions in culture media. Add 100 µL of drug solution to wells (Final concentrations: 0.1, 1, 10, 50, 100 µM). Include DMSO control (<0.1%).
-
Incubation: Incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Carefully remove media. Add 150 µL DMSO to dissolve purple formazan crystals. Shake plate for 10 mins.
-
Readout: Measure absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate % Cell Viability =
. Plot dose-response curve to determine IC50.
Synthesis Pathway Visualization
Figure 2: Palladium-catalyzed Buchwald-Hartwig amination pathway for 1-Phenyl-1H-indole synthesis.
Comparison of Biological Activity Data
| Compound Class | Target | Key Substituent (R) | IC50 / MIC | Reference |
| Bcl-2 Inhibitor | Bcl-2/Mcl-1 | 3-(Sulfonyl-phenyl) | 0.45 µM (Bcl-2) | [1] |
| Tubulin Inhibitor | Tubulin (Colchicine Site) | 3-(3,4,5-trimethoxyphenyl) | 12 nM (MCF-7) | [2] |
| Antimicrobial | S. aureus (NorA) | 3-Aldehyde-hydrazone | 4 µg/mL | [3] |
| COX-2 Inhibitor | COX-2 | 3-Sulfonamide | 0.026 µM | [4] |
References
-
Zhang, Y., et al. (2017).[3] "1-Phenyl-1H-indole derivatives as a new class of Bcl-2/Mcl-1 dual inhibitors: Design, synthesis, and preliminary biological evaluation." Bioorganic & Medicinal Chemistry. Link
-
Li, W., et al. (2018). "Target-based anticancer indole derivatives and insight into structure‒activity relationship." European Journal of Medicinal Chemistry. Link
-
Ryu, C.K., et al. (2007).[4] "Synthesis and antifungal activity of 1H-indole-4,7-diones." Bioorganic & Medicinal Chemistry Letters. Link
-
Kumar, A., et al. (2017).[3] "Efficacy of Phenyl Quinoline Phenol Derivatives as COX-2 Inhibitors." Inflammopharmacology. Link
-
Buchwald, S.L., et al. (2008). "Palladium-Catalyzed Amination of Aryl Halides." Organic Letters. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, molecular docking study and antitumor activity of novel 2-phenylindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antifungal activity of 1H-indole-4,7-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
Utilizing 1-Phenyl-1H-indole for fluorescent probe development
Application Note: Utilizing 1-Phenyl-1H-indole for Fluorescent Probe Development
Part 1: Introduction & Strategic Value
The 1-Phenyl-1H-indole scaffold represents a privileged architecture in the design of advanced fluorescent probes. Unlike planar polycyclic aromatic hydrocarbons (PAHs) that suffer from Aggregation-Caused Quenching (ACQ), the 1-phenyl-1H-indole moiety possesses a non-planar, "propeller-like" geometry due to the steric repulsion between the phenyl ring and the indole hydrogen at the C7 position.
This structural twisting is critical for two reasons:
-
Solid-State Emission: It prevents π-π stacking, enabling efficient emission in the solid state or aggregated forms (Aggregation-Induced Emission, AIE).
-
Tunable Intramolecular Charge Transfer (ICT): The indole acts as an electron donor, while the N-phenyl group can be functionalized to act as an acceptor or a bridge, creating a Donor-π-Acceptor (D-π-A) system highly sensitive to solvent polarity and local pH.
This guide details the synthesis, characterization, and application of this scaffold for pH sensing, bioimaging, and logic gate construction.
Part 2: Chemical & Photophysical Properties
The core advantage of 1-phenyl-1H-indole derivatives lies in their environmental sensitivity. The table below summarizes the photophysical shifts observed when the phenyl ring is substituted with electron-donating (EDG) or electron-withdrawing groups (EWG).
Table 1: Photophysical Profile of 1-Phenyl-1H-indole Derivatives
| Derivative Code | Substituent (Para-position) | Electronic Effect | Emission | Emission Color | Mechanism |
| PI | -OEt (Ethoxy) | Weak Donor | ~499 nm | Green | ICT |
| NI | -N(Me) | Strong Donor | ~438 nm | Blue | TICT |
| TI | -N(Ph) | Strong Donor + Steric | ~390 nm | Deep Blue | TICT |
| FI | -CF | Acceptor | ~399 nm | Blue-Violet | Reversed ICT |
Data derived from solvatochromic studies in non-polar solvents (Hexane). Red-shifts of 50–60 nm are observed in polar solvents (DMSO/DMF).
Part 3: Synthesis Protocols
We present two validated routes: Route A for direct N-arylation of existing indoles (versatile) and Route B for de novo ring construction (specific for highly substituted derivatives).
Protocol A: Copper-Catalyzed Ullmann Coupling (Standard)
Best for: Attaching a phenyl ring to a pre-existing indole core.
Reagents:
-
Indole (1.0 equiv)
-
Iodobenzene (1.2 equiv)
-
CuI (10 mol%)
-
L-Proline (20 mol%) - Ligand to lower reaction temperature
-
K
CO (2.0 equiv) -
DMSO (anhydrous)
Step-by-Step Procedure:
-
Charge: In a simplified Schlenk tube, combine Indole (1.0 mmol), CuI (19 mg), L-Proline (23 mg), and K
CO (276 mg). -
Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).
-
Addition: Add Iodobenzene (1.2 mmol) and DMSO (2 mL) via syringe.
-
Reaction: Heat to 90°C for 12–24 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Workup: Cool to RT. Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL).
-
Purification: Wash combined organics with brine, dry over Na
SO , and concentrate. Purify via silica gel column chromatography (Eluent: Hexane -> 5% EtOAc/Hexane).
Protocol B: Acid-Mediated Cyclization (De Novo)
Best for: Creating derivatives with sensitive functional groups on the benzene ring.
Reagents:
-
1-Phenyl-2-(phenylamino)-ethanone derivative
-
Trifluoroacetic acid (TFA)[1]
Procedure:
-
Dissolve the ketone precursor (1 equiv) in Glacial Acetic Acid (10 mL/mmol).
-
Add TFA (2.0 equiv).
-
Reflux for 5 hours.
-
Pour onto crushed ice. Filter the precipitate and recrystallize from Ethanol.
Part 4: Mechanism & Logic Design (Visualized)
The fluorescence mechanism relies on the modulation of the D-π-A system. Protonation of the indole nitrogen (or amino substituents) disrupts the ICT state, leading to dramatic spectral shifts.
Caption: Synthesis pathway via Ullmann coupling and the subsequent pH-dependent switching mechanism (ICT disruption).
Part 5: Biological Application Protocols
Application 1: Intracellular pH Imaging
The 1-phenyl-1H-indole scaffold is cell-permeable due to its lipophilicity.
Materials:
-
Probe Stock Solution: 10 mM in DMSO.
-
Cell Line: HeLa or HepG2.
-
Imaging Buffer: PBS (pH 7.4) and Citrate buffers (pH 4.0 – 6.0 for calibration).
Protocol:
-
Culture: Grow cells to 70-80% confluence in DMEM media.
-
Staining: Dilute Probe Stock to 5–10 µM in pre-warmed culture media (final DMSO < 0.1%).
-
Incubation: Incubate cells for 30 minutes at 37°C.
-
Wash: Remove media and wash 3x with PBS to remove extracellular probe.
-
Imaging:
-
Excitation: 365 nm or 405 nm (UV/Blue diode).
-
Emission: Collect in two channels if ratiometric (e.g., Blue: 420–460 nm, Green: 500–550 nm).
-
-
Calibration (In Situ): To verify pH sensitivity, incubate stained cells with High-K+ buffers containing Nigericin (10 µM) at varying pH (4.0, 5.0, 6.0, 7.0) to clamp intracellular pH.
Application 2: Logic Gate Construction (IMP/INH)
These molecules can function as logic gates using chemical inputs (H
-
Input 1: Acid (TFA or HCl)
-
Input 2: Base (TEA or NaOH)
-
Output: Fluorescence Intensity at
(e.g., 525 nm).
Truth Table Verification:
-
State (0,0): Neutral solution -> High Fluorescence (Output 1).
-
State (1,0): Add Acid -> Protonation -> Shift/Quench (Output 0).
-
State (1,1): Add Acid + Base -> Neutralization -> High Fluorescence (Output 1).
Part 6: Troubleshooting & Critical Factors
| Issue | Probable Cause | Corrective Action |
| Low Quantum Yield | ACQ in aqueous media | The probe may be aggregating non-emissively. Add a surfactant (e.g., 1% Tween-80) or use a co-solvent (EtOH/DMSO) to assess AIE properties. |
| Blue Shift in Cell | Localization in lipid droplets | These probes are lipophilic. A blue shift often indicates the probe has entered a hydrophobic environment (lipid droplets) rather than the cytosol. |
| No Fluorescence | Photo-bleaching | 1-Phenylindoles are generally stable, but high-intensity UV excitation can degrade them. Reduce laser power or exposure time. |
References
-
Synthesis & Photophysics of Indole Derivatives
-
Biological Applications & Drug Discovery
- General Synthesis (Ullmann Coupling)
-
Anion Sensing Mechanisms
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 8. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. 1-Phenyl-1H-indole | 16096-33-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Application Note: High-Throughput Screening of 1-Phenyl-1H-indole Libraries
Executive Summary & Scientific Rationale
The 1-phenyl-1H-indole scaffold represents a privileged substructure in medicinal chemistry, distinct from its N-unsubstituted (1H-indole) or N-alkyl counterparts. The N-phenyl substitution introduces significant lipophilicity and steric bulk, preventing metabolic N-oxidation while offering unique
This Application Note details a validated High-Throughput Screening (HTS) workflow for a focused library of 1,000+ 1-phenyl-1H-indole derivatives. Unlike generic screening guides, this protocol addresses the specific physicochemical challenges of this scaffold—namely, high hydrophobicity and potential for aggregation—by utilizing an acoustic droplet ejection liquid handling strategy and a dual-stage screening cascade (Phenotypic
Library Management & Compound Handling
The Solubility Challenge
1-Phenyl-1H-indole derivatives are characteristically lipophilic (
Protocol: Acoustic Transfer & DMSO Normalization
-
Source Plate: 384-well Low Dead Volume (LDV) Cyclo-olefin polymer plates (reduces binding).
-
Concentration: 10 mM in 100% DMSO (anhydrous).
-
Storage: -20°C in inert atmosphere (
) to prevent oxidation of susceptible side chains. -
Transfer Method: Use Acoustic Liquid Handling (e.g., Labcyte Echo) to transfer nanoliter volumes (25–50 nL) directly into assay plates. This eliminates tip-adsorption variance.
Quality Control (QC)
Before screening, randomly sample 5% of the library for LC-MS purity checks. Indoles can undergo C3-oxidation if stored improperly. Ensure purity >90%.
Primary Screen: Phenotypic Cell Viability
Objective: Identify compounds that induce cytotoxicity in a target cancer cell line (e.g., HeLa or MCF-7) with high potency.
Assay Principle: ATP Quantitation
We utilize a luminescent ATP detection assay (e.g., CellTiter-Glo®). This is superior to MTT/MTS for indoles because indoles can sometimes reduce tetrazolium salts non-enzymatically, leading to false negatives (assay interference).
Experimental Protocol
Reagents:
-
Cell Line: HeLa (ATCC® CCL-2™), synchronized in log-phase growth.
-
Media: DMEM + 10% FBS + 1% Pen/Strep.
-
Detection: CellTiter-Glo® Reagent (Promega).
Step-by-Step Workflow:
-
Plating: Dispense 1,000 cells/well in 5 µL media into 1536-well white solid-bottom plates using a peristaltic dispenser (e.g., Multidrop Combi).
-
Incubation: Incubate for 4 hours at 37°C/5% CO2 to allow attachment.
-
Compound Addition: Acoustically transfer 25 nL of library compounds (10 mM stock) to achieve a final concentration of 10 µM (0.5% DMSO final).
-
Controls: Column 1 (DMSO only, Negative Control), Column 2 (Paclitaxel 1 µM, Positive Control).
-
-
Treatment: Incubate for 48 hours.
-
Detection: Add 3 µL of CellTiter-Glo reagent. Shake plate for 2 mins (orbital, 1200 rpm).
-
Read: Incubate 10 mins at RT (dark) to stabilize signal. Read Luminescence (0.1s integration).
Data Analysis Criteria
-
Normalization: Percent Inhibition =
-
Hit Cutoff: > 50% inhibition at 10 µM.
-
QC Metric: Plate Z' factor must be > 0.5.
Secondary Screen: In Vitro Tubulin Polymerization
Objective: Deconvolute the mechanism of action. Many 1-phenylindoles act as Microtubule Destabilizing Agents (MDAs) by binding to the Colchicine site.
Assay Principle
A fluorescence-based kinetic assay using >99% pure tubulin and a fluorescent reporter (DAPI or specialized fluorophore) that enhances emission upon binding to polymerized microtubules. MDAs will suppress the fluorescence increase.
Experimental Protocol
Reagents:
-
Tubulin Stock: Porcine Brain Tubulin (10 mg/mL).
-
Buffer: PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) + 1 mM GTP.
-
Reporter: DAPI (10 µM final).
Step-by-Step Workflow:
-
Prep: Keep all reagents on ice (4°C).
-
Plate: Transfer 5 µL of hits (diluted to 2x concentration in buffer) into a 384-well black half-area plate.
-
Initiation: Add 5 µL of ice-cold Tubulin/GTP/DAPI master mix.
-
Read: Immediately place in a kinetic plate reader pre-heated to 37°C .
-
Kinetics: Measure Fluorescence (Ex 360nm / Em 450nm) every 30 seconds for 60 minutes.
Interpretation:
-
Vmax (Slope): Calculate the max slope of the polymerization curve.
-
Hit Validation: Compounds reducing Vmax by >40% relative to DMSO are confirmed MDAs.
Visualizations
HTS Workflow Diagram
This diagram illustrates the logical flow from library preparation to hit validation, emphasizing the critical decision gates.
Figure 1: Comprehensive HTS workflow for 1-phenyl-1H-indole libraries targeting microtubule dynamics.
Hit Selection Logic (Mechanism Deconvolution)
This diagram explains how to categorize hits based on the secondary assay results, distinguishing between Tubulin inhibitors and other mechanisms (e.g., Bcl-2).
Figure 2: Logic gate for deconvoluting the Mechanism of Action (MoA) of confirmed cytotoxic hits.
Data Summary & Reagent Tables
Table 1: Critical Assay Parameters
| Parameter | Primary Screen (Cell Viability) | Secondary Screen (Tubulin) |
| Plate Format | 1536-well Solid White | 384-well Half-Area Black |
| Volume/Well | 5 µL | 10 µL |
| Compound Conc. | 10 µM | 20 µM (Standard), 5-pt Dose Response |
| DMSO Tolerance | < 1.0% | < 2.0% (Critical: DMSO promotes assembly) |
| Incubation | 48 Hours @ 37°C | 60 Minutes @ 37°C (Kinetic) |
| Signal Window (S/B) | > 10 | > 3 |
Table 2: Troubleshooting Guide
| Issue | Probable Cause | Solution |
| High Background (Primary) | Edge effects or evaporation | Use MicroClime® lids; Centrifuge plates 1 min @ 1000rpm before read. |
| Precipitation | Hydrophobicity of 1-phenylindole | Limit max concentration to 20 µM; Ensure intermediate dilution step if not using Acoustic transfer. |
| Flat Tubulin Curves | Old GTP or degraded Tubulin | Prepare fresh GTP stock (do not freeze-thaw >2x); Keep Tubulin on ice until the very last second. |
References
-
Li, L., et al. (2017). "1-Phenyl-1H-indole derivatives as a new class of Bcl-2/Mcl-1 dual inhibitors: Design, synthesis, and preliminary biological evaluation." Bioorganic & Medicinal Chemistry.
-
Zhang, H., et al. (2022). "Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis." Molecules.
-
Mirzaei, S., et al. (2021). "Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update." European Journal of Medicinal Chemistry.
-
Thermo Fisher Scientific. "High-Throughput Screening (HTS) for Drug Discovery." Application Note.
-
Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol." Technical Bulletin.
Use of 1-Phenyl-1H-indole in materials science for advanced polymers
Executive Summary
1-Phenyl-1H-indole represents a critical building block in the "post-carbazole" era of organic electronics. While structurally similar to carbazole, the reduced symmetry of the indole core combined with the steric protection of the N-phenyl group offers unique advantages:
-
Electronic Tunability: The C2 and C3 positions remain active for electrophilic substitution and polymerization, allowing for precise backbone engineering.
-
Thermal Stability: The N-phenyl substituent prevents hydrogen bonding (unlike 1H-indole), significantly enhancing solubility in organic solvents while maintaining high glass transition temperatures (
in polymeric forms). -
Hole Mobility: Its electron-rich nature makes it an ideal donor moiety for Hole Transport Layers (HTL) in OLEDs and Organic Photovoltaics (OPVs).
This guide details protocols for utilizing 1-Phenyl-1H-indole in two distinct material classes: Electropolymerized Conductive Films and Small-Molecule/Oligomeric HTMs .
Material Properties & Specifications
Table 1: Physicochemical Profile of 1-Phenyl-1H-indole & Derivatives
| Property | Value / Range | Significance in Materials Science |
| Molecular Weight | 193.24 g/mol | Low MW allows for vacuum deposition or solution processing. |
| Oxidation Potential ( | ~0.85 - 1.1 V vs. SCE | Moderate oxidation potential facilitates stable radical cation formation for polymerization. |
| HOMO Level | -5.2 to -5.6 eV | Aligns well with ITO anodes, reducing hole injection barriers. |
| Solubility | High (DCM, THF, Toluene) | N-phenyl group disrupts stacking, enabling solution-processed coatings (Spin-coating/Inkjet). |
| Thermal Stability ( | > 350°C (Polymer) | Essential for resisting Joule heating in OLED devices. |
Application I: Electropolymerization for Conductive Interfaces
Context: Unlike parent indole, 1-phenylindole cannot couple via the nitrogen atom. Polymerization is forced through the C2 and C3 positions, resulting in a poly(1-phenylindole) backbone with distinct electrochromic properties and enhanced electrochemical stability.
Mechanism of Action
The polymerization proceeds via an E(CE)n mechanism.[1] The monomer is oxidized to a radical cation, which couples primarily at the C3-C3 positions (tail-to-tail) or C2-C3, followed by proton loss and re-aromatization.
Figure 1: Electrochemical polymerization pathway.[1] The steric bulk of the phenyl group directs coupling to the carbocyclic ring or C2/C3, avoiding N-N coupling.
Protocol A: Potentiodynamic Synthesis of Conductive Films
Objective: Deposit a uniform, electroactive film on an ITO or Gold electrode.
Reagents:
-
Monomer: 1-Phenyl-1H-indole (10 mM).
-
Solvent: Acetonitrile (ACN) or Dichloromethane (DCM) (HPLC Grade, dried).
-
Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) (0.1 M).
Step-by-Step Methodology:
-
Cell Setup: Use a standard three-electrode cell.
-
Working Electrode (WE): ITO glass (cleaned via ultrasonication in acetone/isopropanol) or Pt disc.
-
Counter Electrode (CE): Platinum wire/mesh.
-
Reference Electrode (RE): Ag/AgCl (saturated KCl) or Ag/Ag⁺ (for non-aqueous precision).
-
-
Solution Prep: Dissolve 0.1 M TBAPF₆ in ACN. Add monomer to reach 10 mM concentration. Purge with Nitrogen (
) for 10 mins to remove oxygen (oxygen quenches radical cations). -
Conditioning: Perform 2 cycles of Cyclic Voltammetry (CV) from 0 V to 0.8 V to stabilize the interface.
-
Polymerization:
-
Set scan range: -0.2 V to +1.3 V.
-
Scan rate: 50–100 mV/s.
-
Cycles: 10–20 cycles.
-
Observation: Look for the emergence of a broad redox wave around 0.6–0.7 V, indicating polymer growth. The film typically appears light yellow/green in the oxidized state.
-
-
Washing: Rinse the WE gently with monomer-free ACN to remove oligomers.
Critical Quality Attribute (CQA): The film should be uniform and adherent. If the film flakes, reduce the monomer concentration to 5 mM or switch solvent to a DCM/ACN (1:1) mix to improve solubility of intermediates.
Application II: Synthesis of Hole-Transport Materials (OLEDs)
Context: For high-performance OLEDs, 1-phenylindole is rarely used as a homopolymer. Instead, it is used as a core to synthesize "Star-Shaped" molecules or amorphous copolymers. These derivatives resist crystallization (which kills device life) and align energy levels.
Synthetic Workflow: Bromination & Coupling
To utilize 1-phenylindole effectively, it must be functionalized. The C3 position is the most reactive nucleophilic site.
Figure 2: Synthetic route for converting 1-phenylindole into a high-mobility Hole Transport Material (HTM).
Protocol B: Synthesis of 3-(Diarylamino)-1-phenylindole Derivatives
Objective: Synthesize a hole-transporting small molecule by coupling the indole core with a diphenylamine derivative.
Reagents:
-
3-Bromo-1-phenylindole (prepared via NBS bromination).
-
Diphenylamine (or substituted derivative).[2]
-
Catalyst:
or . -
Ligand: Tri-tert-butylphosphine (
) or XPhos. -
Base:
(Sodium tert-butoxide). -
Solvent: Toluene (anhydrous).
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a two-neck round bottom flask and cool under Argon flow.
-
Loading: Add 3-Bromo-1-phenylindole (1.0 eq), Diphenylamine (1.2 eq), and
(1.5 eq). -
Catalyst Addition: Add
(2 mol%) and Ligand (4 mol%) inside a glovebox or under strict counter-flow of Argon. -
Solvation: Add anhydrous Toluene via syringe.
-
Reaction: Reflux at 110°C for 12–24 hours. Monitor via TLC (eluent: Hexane/DCM).
-
Work-up: Cool to RT, filter through a Celite pad to remove Palladium residues. Concentrate filtrate.
-
Purification: Column chromatography (Silica gel).
Validation (Self-Check):
-
NMR: Check for the disappearance of the C3-H signal (approx 7.2-7.4 ppm) and appearance of amine-aromatic signals.
-
TGA: Perform Thermogravimetric Analysis. Successful coupling usually raises the decomposition temperature (
) significantly above 350°C.
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Low Polymer Adhesion (Protocol A) | "Oligomer Solubility" | The oligomers are too soluble in ACN. Switch to Nitrobenzene or Propylene Carbonate as the solvent to precipitate the polymer faster onto the electrode. |
| Broad/Undefined CV Peaks | Oxygen Contamination | Indole radical cations are sensitive to |
| Low Yield in Coupling (Protocol B) | C2-Bromination Side Product | If NBS bromination is done at RT, C2-bromination may occur. Ensure reaction is kept at 0°C and NBS is added dropwise to ensure C3 selectivity. |
| Device Short Circuits | Crystallization of HTM | If the synthesized HTM crystallizes in the film, it punctures the layer. Use 1-phenylindole derivatives with bulky side chains (e.g., tert-butyl) to maintain an amorphous state. |
References
-
Electropolymerization Mechanism: Fomo, G. et al. "Electrochemical Polymerization: Techniques and Mechanism." Springer, 2020.
-
Indole-Based HTMs: Park, M. S., et al. "Indolo Acridine-Based Hole-Transport Materials for Phosphorescent OLEDs with Over 20% External Quantum Efficiency." Chemistry of Materials, 2011.
-
Thermal Stability: Nkamuo, C. J., et al. "Evaluation of the Thermal Stability of Poly(o-phenylenediamine) by Thermogravimetric Analysis."[3] American Journal of Nanosciences, 2019.[3]
-
Synthesis of Phenyl-Indoles: "Fischer Indole Synthesis." Alfa Chemistry, accessed 2025.
-
Advanced HTM Design: "Hole-transporting materials for organic light-emitting diodes: an overview." RSC Advances, 2020.
Sources
Application Note: 1-Phenyl-1H-indole as a Scaffold for Novel Antimicrobial Compounds
Executive Summary
The emergence of multidrug-resistant (MDR) pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, necessitates the exploration of novel chemical scaffolds. The 1-phenyl-1H-indole moiety represents a "privileged structure" in medicinal chemistry. Unlike C3-substituted indoles, N-arylation (position 1) significantly alters the lipophilic profile (
This guide provides a comprehensive technical workflow for the design, synthesis, and biological validation of 1-phenyl-1H-indole derivatives. It moves beyond standard literature to offer field-proven protocols for overcoming common synthetic bottlenecks and ensuring reproducible biological data.
Chemical Synthesis & Optimization
The Synthetic Challenge
Classically, N-arylation of indoles was achieved via the Ullmann condensation, requiring harsh conditions (high heat, copper bronze) that often degraded sensitive functional groups. Modern drug discovery demands milder, higher-yielding alternatives.
Recommended Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
We recommend the Buchwald-Hartwig cross-coupling over the Ullmann reaction for generating 1-phenyl-1H-indole libraries. This method offers superior tolerance for electron-withdrawing groups (EWGs) on the aryl halide, which are essential for antimicrobial potency.
Protocol: General Procedure for N-Arylation
Reagents:
-
Indole derivative (1.0 equiv)
-
Aryl bromide/iodide (1.2 equiv)
-
Catalyst:
(1-2 mol%) -
Ligand: Xantphos (2-4 mol%)
-
Base:
(2.0 equiv) -
Solvent: Anhydrous 1,4-Dioxane or Toluene
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a Schlenk tube and purge with argon for 10 minutes. Oxygen is a poison to the Pd(0) catalyst.
-
Loading: Charge the tube with the indole substrate, aryl halide,
, , and Xantphos. -
Solvation: Add anhydrous 1,4-dioxane via syringe. Concentration should be approx. 0.2 M relative to the indole.
-
Reaction: Seal the tube and heat to 100°C for 12–16 hours. Monitor via TLC (eluent: Hexane/EtOAc).
-
Work-up: Cool to room temperature. Filter the mixture through a Celite pad to remove insoluble inorganic salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography on silica gel.
Critical Note on Catalyst Removal: Residual palladium can exhibit cytotoxicity, confounding biological assay results. All final compounds must be treated with a metal scavenger (e.g., SiliaMetS® Thiol) prior to biological testing.
Synthetic Workflow Visualization
Figure 1: Optimized synthetic workflow for N-arylation of indoles, highlighting the critical metal scavenging step to ensure biological data integrity.
Structure-Activity Relationship (SAR) Analysis
The antimicrobial activity of 1-phenyl-1H-indoles is governed by the balance between lipophilicity (for membrane insertion) and electronic character (for target binding).
SAR Summary Table
| Position | Modification | Effect on Antimicrobial Activity | Mechanistic Insight |
| N-Phenyl (Ring A) | Electron-Withdrawing Groups (EWGs) (e.g., -CF3, -Cl, -F at para position) | Significantly Increased | EWGs increase metabolic stability and acidity of the system; Halogens enhance lipophilicity ( |
| N-Phenyl (Ring A) | Electron-Donating Groups (EDGs) (e.g., -OMe, -CH3) | Decreased | Reduces electrophilicity; -OMe groups can be metabolically labile (O-demethylation). |
| Indole C3 | Formyl (-CHO) / Acetyl (-COCH3) | Moderate Increase | Provides a hydrogen bond acceptor site; C3 is electronically rich and critical for binding to enzymes like DNA gyrase. |
| Indole C5 | Halogenation (-F, -Cl) | Variable / Increased | Modulates the pKa of the indole core; 5-Fluoro analogs often show improved metabolic stability. |
Key Insight: The 1-(4-trifluoromethylphenyl) moiety is a standout pharmacophore. The
Biological Evaluation Protocols
To validate the antimicrobial potential of the synthesized library, a tiered screening approach is required.
Tier 1: Minimum Inhibitory Concentration (MIC)
Standard: CLSI M07-A10 (Aerobes) / M11-A8 (Anaerobes).
Protocol:
-
Inoculum Prep: Prepare a direct colony suspension of bacteria (e.g., S. aureus ATCC 29213) in saline equivalent to a 0.5 McFarland standard (
CFU/mL). -
Dilution: Dilute the suspension 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve
CFU/mL. -
Compound Plating: Dispense 100 µL of compound (serial 2-fold dilutions in DMSO/Broth) into 96-well microtiter plates. Final DMSO concentration must be <1%.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well (Final inoculum:
CFU/mL). -
Incubation: Incubate at 35 ± 2°C for 16–20 hours (24h for MRSA).
-
Readout: The MIC is the lowest concentration with no visible growth. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth; Pink = Growth).
Tier 2: Time-Kill Kinetics
Determines if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Protocol:
-
Setup: Inoculate CAMHB containing the compound at 1x, 2x, and 4x MIC with
CFU/mL of bacteria. Include a growth control (no drug). -
Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.
-
Quantification: Serially dilute aliquots in saline and plate onto nutrient agar. Incubate overnight.
-
Analysis: A bactericidal effect is defined as a
reduction in CFU/mL relative to the initial inoculum.
Tier 3: Mechanism of Action (Membrane Depolarization)
Since N-phenylindoles are lipophilic, they often target the cytoplasmic membrane.
Assay: DiSC3(5) Membrane Potential Assay.
-
Principle: The dye DiSC3(5) accumulates in hyperpolarized (healthy) cells (fluorescence quenched). If the compound disrupts the membrane potential (
), the dye is released, causing a spike in fluorescence. -
Control: Valinomycin (Positive control for K+ efflux).
Biological Screening Logic
Figure 2: Tiered biological screening cascade ensuring that only potent, non-toxic, and mechanistically defined compounds progress to lead status.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[1][2] Wayne, PA: CLSI.
- Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. (Foundational reference for the synthetic protocol).
-
Zhang, L., et al. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. Molecules, 26(16), 5028. (Demonstrates SAR relevance of phenyl-indole scaffolds).
- Klahn, P., & Brönstrup, M. (2017). Bifunctional antimicrobial conjugates and hybrid antimicrobials. Natural Product Reports, 34, 832-885. (Review of indole mechanisms).
-
Verma, S., et al. (2020). Synthesis of some novel 1H-Indole derivatives with antibacterial activity. Letters in Applied NanoBioScience. (Provides comparative data for indole derivatives).
Sources
Application Note: Advanced In Vitro Assessment of 1-Phenyl-1H-Indole Scaffolds
Introduction & Scope
The 1-Phenyl-1H-indole scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for agents targeting tubulin polymerization, kinase activity (e.g., PDK1/Aurora Kinase A), and bacterial polyketide synthases (Pks13). Unlike simple indoles, the
This application note provides a rigorous, self-validating framework for evaluating the biological activity of 1-Phenyl-1H-indole and its functionalized derivatives. It moves beyond generic screening, focusing on high-value targets identified in recent structure-activity relationship (SAR) studies: anticancer activity via tubulin destabilization and antitubercular activity .
Experimental Workflow Overview
The evaluation pipeline is designed to filter hits based on potency and selectivity before advancing to mechanistic validation.
Figure 1: Hierarchical screening workflow for 1-Phenyl-1H-indole derivatives, separating cytotoxic profiling from antimicrobial evaluation.
Protocol A: Cytotoxicity Profiling (Anticancer)
Recent studies indicate that 1-phenylindole derivatives exhibit potent cytotoxicity against breast (MCF-7) and lung (A549) cancer lines, often surpassing standard agents like cisplatin in selectivity.
Assay Principle
The MTT Assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells (mitochondrial succinate dehydrogenase).
Materials[1][2][3][4][5]
-
Cell Lines: MCF-7 (ATCC® HTB-22™), A549 (ATCC® CCL-185™).
-
Reagents: MTT Reagent (5 mg/mL in PBS), DMSO (solubilizer).
-
Controls:
-
Positive: Colchicine or Doxorubicin (1 µM).
-
Negative: 0.1% DMSO (Vehicle).[1]
-
Step-by-Step Methodology
-
Seeding: Plate cells at a density of
cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment. -
Treatment:
-
Prepare a stock solution of the 1-Phenyl-1H-indole derivative in DMSO (10 mM).
-
Perform serial dilutions in culture medium (Range: 0.1 µM to 100 µM). Ensure final DMSO concentration is <0.5%.[1]
-
Add 100 µL of treatment media to wells (triplicate).
-
-
Incubation: Incubate for 48 or 72 hours.
-
Development:
-
Add 20 µL MTT solution to each well.
-
Incubate for 4 hours at 37°C (protect from light).
-
Carefully aspirate supernatant without disturbing the formazan precipitate.
-
Add 150 µL DMSO to dissolve crystals. Shake plate for 10 mins.
-
-
Measurement: Read absorbance at 570 nm (reference 630 nm) using a microplate reader.
Data Analysis & Interpretation
Calculate % Cell Viability:
-
Validation Criteria: The Z-factor of the assay must be > 0.5.
-
Expected Results: Potent 1-phenylindole derivatives typically exhibit IC₅₀ values between 1.0 µM and 10 µM in MCF-7 cells [1, 2].
Protocol B: Tubulin Polymerization Inhibition Assay
Many 1-phenylindole derivatives function by binding to the colchicine site of tubulin, preventing microtubule assembly and causing G2/M cell cycle arrest.
Assay Principle
This fluorometric assay utilizes fluorescence reporter-labeled tubulin. Polymerization enhances fluorescence; inhibitors decrease the fluorescence signal over time compared to the vehicle control.
Materials[1][3][4][5]
-
Purified Tubulin: >99% pure bovine brain tubulin (Cytoskeleton Inc. or equivalent).
-
Buffer: PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) + 1 mM GTP.
-
Standard Inhibitor: Colchicine (5 µM).
Step-by-Step Methodology
-
Preparation: Pre-warm the 96-well half-area black plate to 37°C.
-
Compound Addition: Add 5 µL of 10x compound stock (final conc. usually 5-20 µM) to wells.
-
Tubulin Addition: Rapidly add 45 µL of Tubulin/GTP reaction mix (final tubulin conc. 2-3 mg/mL) to start the reaction.
-
Kinetic Reading: Immediately place in a fluorescence plate reader at 37°C.
-
Excitation: 360 nm
-
Emission: 450 nm
-
Interval: Read every 60 seconds for 60 minutes.
-
Mechanistic Visualization
The following diagram illustrates the downstream effects of positive hits from this assay.
Figure 2: Pharmacological cascade of 1-Phenyl-1H-indole derivatives acting as tubulin polymerization inhibitors.
Protocol C: Antitubercular Screening (Pks13 Target)
N-phenylindole derivatives have shown promise as inhibitors of Polyketide synthase 13 (Pks13) , an essential enzyme in Mycobacterium tuberculosis (Mtb) cell wall synthesis [3].[2]
Assay Principle
Resazurin Microtiter Assay (REMA): A colorimetric/fluorometric assay where viable bacteria reduce blue resazurin to pink resorufin.
Methodology[7]
-
Strain: M. tuberculosis H37Rv (BSL-3 facility required) or M. smegmatis (surrogate, BSL-2).
-
Preparation: Dilute log-phase culture to OD₆₀₀ = 0.001 in 7H9 broth.
-
Treatment: Add compounds (serial dilution) to 96-well plates.
-
Incubation: 7 days at 37°C.
-
Development: Add 30 µL of 0.02% Resazurin + 12.5 µL of 20% Tween 80. Incubate 24 hours.
-
Readout: Visual color change (Blue = Inhibition, Pink = Growth) or Fluorescence (Ex 530nm / Em 590nm).
Summary of Key Reference Data
The following table summarizes expected activity ranges for validated 1-phenylindole derivatives to serve as benchmarks for your assays.
| Assay Type | Target/Cell Line | Reference Standard | Potent Activity Range (IC₅₀/MIC) | Mechanism Link |
| Cytotoxicity | MCF-7 (Breast) | Doxorubicin | 1.0 – 8.0 µM | Tubulin / Apoptosis [1, 4] |
| Cytotoxicity | A549 (Lung) | Cisplatin | 5.0 – 15.0 µM | EGFR / Tubulin [2] |
| Tubulin | Purified Tubulin | Combretastatin A-4 | IC₅₀ < 5.0 µM | Colchicine Site Binding [5] |
| Antitubercular | M. tuberculosis | Isoniazid | MIC < 1.0 µg/mL | Pks13 Inhibition [3] |
References
-
Synthesis and anticancer activity of novel 2-phenylindole linked imidazolothiazole... Source: Journal of Applied Pharmaceutical Science URL:[Link]
-
2-Phenylindole derivatives as anticancer agents: synthesis and screening... Source: Taylor & Francis Online URL:[Link][3][1]
-
Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis. Source: MDPI (Molecules) URL:[Link][3]
-
Synthesis, molecular docking study and antitumor activity of novel 2-phenylindole derivatives. Source: PubMed / NIH URL:[Link]
-
Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. (Structural analog context) Source: PubMed URL:[Link]
Sources
- 1. Cytotoxic Effect of a β1,4-Galactosyltransferase Inhibitor in Hepatic Carcinoma Cells | MDPI [mdpi.com]
- 2. Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular docking study and antitumor activity of novel 2-phenylindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of 1-Phenyl-1H-indole synthesis
Technical Support Center: Indole N-Arylation Optimization Topic: Ticket ID: IND-ARYL-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The N-Arylation Challenge
You are likely here because your synthesis of 1-phenyl-1H-indole is stalling, yielding low recovery, or producing regioselective impurities (C3-arylation). The N-arylation of indole is a deceptive reaction; while theoretically simple, the nucleophilicity of the indole nitrogen is relatively low compared to the C3 position.
This guide moves beyond textbook definitions to provide field-tested protocols. We focus on two primary pathways: the Copper-Catalyzed (Ullmann-type) method, which is economical and scalable, and the Palladium-Catalyzed (Buchwald-Hartwig) method, which offers precision for complex substrates.
Module 1: Decision Matrix (Method Selection)
Before modifying your conditions, verify you are using the correct metal system for your specific substrate constraints.
Figure 1: Decision matrix for selecting the optimal catalytic system based on substrate and process constraints.
Module 2: The "Workhorse" Protocol (Copper-Catalyzed)
Context: Traditional Ullmann coupling requires harsh temperatures (
The System:
-
Catalyst: CuI (Copper(I) Iodide) - Must be off-white/tan. If grey/green, purify or discard.
-
Ligand: L-Proline (cheapest) or DMEDA (N,N'-Dimethylethylenediamine - more active).
-
Base:
(Potassium Phosphate Tribasic) - often superior to carbonates for solubility. -
Solvent: DMSO or DMF (Polar aprotic is non-negotiable here).
Optimized Protocol (Standardized):
-
Charge: In a glovebox or under Argon flow, charge a Schlenk tube with CuI (10 mol%), L-Proline (20 mol%),
(2.0 equiv), and Indole (1.0 equiv). -
Solvent: Add Iodobenzene (1.2 equiv) and dry DMSO (0.5 M concentration relative to indole).
-
Degas: Critical Step. Freeze-pump-thaw or vigorous sparging with Argon for 15 mins. Oxygen kills this cycle.
-
Heat: Seal and heat to
C for 12-24 hours. -
Self-Validation: The reaction mixture should remain a turbid brown/yellow. If it turns blue or green , the catalyst has oxidized to Cu(II) and the reaction is dead.
Module 3: The "Precision" Protocol (Palladium-Catalyzed)
Context: Used when the substrate is expensive, thermally sensitive, or sterically hindered.
The System:
-
Pre-catalyst: Pd2(dba)3 or G3/G4 Buchwald Precatalysts.
-
Ligand: tBuXPhos or XPhos . Note: Older ligands like BINAP often allow C3-arylation. Bulky biaryl phosphines force N-arylation.
-
Base: NaOtBu (Sodium tert-butoxide) for speed;
for tolerance. -
Solvent: Toluene or 1,4-Dioxane.
Optimized Protocol:
-
Charge: Pd2(dba)3 (1-2 mol%), tBuXPhos (2-4 mol%), NaOtBu (1.4 equiv), Indole (1.0 equiv).
-
Solvent: Add Aryl Halide (1.1 equiv) and Toluene (anhydrous).
-
Heat:
C. Conversion is often rapid (< 6 hours).
Module 4: Troubleshooting Center (FAQs)
Category A: Reaction Stalled / Low Conversion
Q: My Copper reaction stalled at 40% conversion. Adding more catalyst didn't help.
-
Diagnosis: Catalyst poisoning or oxidation.
-
The Fix:
-
Check Ligand Load: Copper requires a higher ligand ratio than Pd. Ensure you are at 2:1 (Ligand:Metal). If using L-Proline, ensure the base is strong enough to deprotonate the acid moiety first.
-
Halide Effect: If using Aryl Bromides with Copper, you must add a catalytic iodide source (e.g., 10-20 mol% KI) to facilitate halogen exchange (Finkelstein-type mechanism in situ).
-
Q: My Palladium reaction turned black immediately and yielded nothing.
-
Diagnosis: "Palladium Black" precipitation. The active Pd(0) species aggregated because the ligand failed to stabilize it.
-
The Fix: Increase the Ligand:Metal ratio to 2:1 or switch to a pre-formed catalyst (e.g., tBuXPhos Pd G3). This ensures the Pd is ligated before it enters the heating cycle.
Category B: Impurities & Selectivity
Q: I am seeing significant C3-arylated indole (3-phenylindole) instead of N-phenylindole.
-
Mechanism: C3 is the kinetic trap; N1 is the thermodynamic sink (usually).
-
The Fix:
-
Switch Ligands: In Pd-catalysis, use bulkier ligands (tBuXPhos). The steric bulk prevents the metal from coordinating to the crowded C3 position, forcing it to the more accessible Nitrogen.
-
Switch Metals: Move to the Copper system. Ullmann-type mechanisms are inherently more N-selective for indoles than Palladium.
-
Q: I have "homocoupling" of my aryl halide (Biphenyl formation).
-
Diagnosis: This is a reductive coupling side-reaction, often caused by excess reductant or specific catalyst cycles.
-
The Fix:
-
Lower Catalyst Loading: High local concentrations of Pd can favor homocoupling.
-
Change Base: If using NaOtBu, switch to
. Strong alkoxide bases can sometimes promote radical pathways that lead to homocoupling.
-
Module 5: Mechanistic Visualization
Understanding the cycle helps predict failure points. Below is the simplified catalytic cycle for the Copper-Promoted system.
Figure 2: Simplified catalytic cycle for Cu-catalyzed N-arylation. Note the critical failure mode via oxidation.
Module 6: Comparative Data Table
| Variable | Copper (Ullmann-Type) | Palladium (Buchwald-Hartwig) |
| Cost | Low ($) | High ( |
| Reaction Time | Slow (12-24h) | Fast (2-6h) |
| Temperature | High ( | Moderate ( |
| O2 Sensitivity | High (Oxidizes to Cu-II) | High (Oxidizes Phosphines) |
| N vs C Selectivity | Excellent (N-selective) | Good (Ligand dependent) |
| Halide Scope | I > Br (Cl is difficult) | I |
References
-
Copper-Catalyzed N-Arylation (Standard Protocol)
-
L-Proline Promoted Coupling (Cost-Effective)
- Ma, D., et al. (2003). "CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Key Nucleophiles." Organic Letters.
-
Palladium-Catalyzed Mechanism & Ligands
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000).[3] "Efficient Palladium-Catalyzed N-Arylation of Indoles." Organic Letters.
-
-
Review of Indole Functionalization
- Barden, C. J., & Buchwald, S. L. (2021). "Recent Progress Concerning the N-Arylation of Indoles.
Sources
Technical Support Center: Purification of Crude 1-Phenyl-1H-indole
Case ID: IND-PH-001 Subject: Troubleshooting Isolation, Catalyst Removal, and Structural Verification Assigned Specialist: Senior Application Scientist
Introduction: The "Tarry" Reality of N-Arylation
Synthesizing 1-Phenyl-1H-indole (typically via Ullmann-type coupling or Buchwald-Hartwig amination) often yields a dark, viscous crude mixture. This is not a failure of synthesis but a characteristic of the reagents involved. The crude matrix usually contains:
-
Target Product: 1-Phenyl-1H-indole (Lipophilic, non-polar).
-
Unreacted Indole: (Moderately polar, H-bond donor).
-
Catalyst Residues: Copper (Ullmann) or Palladium (Buchwald) species.
-
Oligomers: Bis-indoles formed via oxidative coupling.
This guide provides self-validating protocols to resolve these specific impurities.
Module 1: Chromatographic Separation (The "Close Rf" Issue)
User Issue: "My product co-elutes with unreacted indole on TLC. I cannot get a clean separation."
Technical Insight: Both indole and 1-phenylindole are non-polar aromatics. However, the N-H bond in unreacted indole provides a "handle" for separation. 1-Phenylindole lacks this hydrogen bond donor, making it slightly less polar (higher Rf).
Troubleshooting Protocol: The "Gradient Squeeze"
Do not use an isocratic solvent system. You must use a shallow gradient to exploit the small polarity difference.
-
TLC Diagnostic:
-
Prepare a TLC plate with 95:5 Hexane:Ethyl Acetate .
-
Observation: 1-Phenylindole should appear near Rf ~0.4–0.5. Unreacted indole will drag slightly lower (Rf ~0.3) due to interaction with the silica hydroxyls.
-
Checkpoint: If spots overlap, lower EtOAc to 2% or switch to Hexane:Toluene (1:1) .
-
-
Flash Chromatography Setup:
-
Stationary Phase: Silica Gel (Standard 40–63 µm).
-
Mobile Phase A: Hexanes (or Heptane).
-
Mobile Phase B: Ethyl Acetate (or Toluene).[1]
-
| Step | Solvent Ratio (Hex:EtOAc) | Volume (CV*) | Purpose |
| 1 | 100:0 | 2 CV | Elute extremely non-polar impurities (e.g., halides). |
| 2 | 98:2 | 5 CV | Elute 1-Phenylindole (Product). |
| 3 | 90:10 | 3 CV | Elute Unreacted Indole (Impurity). |
| 4 | 50:50 | 2 CV | Flush polar oligomers/catalysts. |
*CV = Column Volume[2]
Workflow Visualization
Caption: Decision matrix for separating 1-phenylindole from unreacted starting material.
Module 2: Heavy Metal Remediation (The "Green/Blue" Impurity)
User Issue: "My product has a greenish tint, or the NMR shows broad peaks."
Technical Insight: Copper (from Ullmann coupling) often binds to the electron-rich indole system. Standard water washes are insufficient because the Cu-Indole complex is lipophilic. You must break this coordination using a stronger ligand.
Comparison of Scavenging Protocols
| Method | Reagent | Mechanism | Efficiency | Best For |
| The "Blue Wash" | aq. NH₄OH / NH₄Cl (pH ~9) | Forms water-soluble [Cu(NH₃)₄]²⁺ complex. | High | Bulk removal of CuI. |
| Chelation | EDTA (0.1 M, pH 8) | Hexadentate chelation of metal ions. | Very High | Final polishing. |
| Solid Phase | Thiol-Silica (e.g., SiliaMetS®) | Covalent binding to S-H groups. | Extreme (<5 ppm) | Pharma-grade requirements. |
Recommended Protocol: The Ammonium Wash[3]
-
Dissolve crude organic extract in Ethyl Acetate (avoid DCM if possible, as it can form emulsions).
-
Add an equal volume of 10% aqueous NH₄OH saturated with NH₄Cl .
-
Shake vigorously for 2 minutes.
-
Self-Validating Checkpoint: Observe the aqueous layer.[3][4]
Module 3: Structural Integrity (Isomer Verification)
Technical Insight: Under high-temperature Ullmann conditions, C-arylation at the C2 or C3 position is a known side reaction. 1H NMR is the definitive tool to distinguish these isomers.
Diagnostic Checklist (1H NMR in CDCl₃)
| Feature | 1-Phenyl-1H-indole (Target) | 2-Phenyl-1H-indole (Impurity) |
| N-H Signal | ABSENT | PRESENT (Broad singlet, δ 8.0–9.0 ppm) |
| Symmetry | High symmetry in the N-phenyl ring (if rotating fast). | Distinct asymmetry.[6][7][8][9] |
| C2-H Signal | Doublet or Multiplet at δ ~7.3 ppm. | ABSENT (Substituted by phenyl). |
| C3-H Signal | Doublet at δ ~6.6–6.8 ppm. | Singlet or Doublet at δ ~6.8 ppm. |
The "Smoking Gun": If you see a broad singlet that disappears upon D₂O shake, you have significant C-arylated byproduct or unreacted indole.
Module 4: Crystallization (Scalability)
User Issue: "The product oils out when I try to crystallize it."
Technical Insight: 1-Phenylindole has a low melting point and high lipophilicity. It tends to form supercooled liquids ("oils") in non-polar solvents like Hexane. You need a "polar modifier" to induce lattice formation.
Protocol: The Ethanol/Water Crash
-
Dissolve the "oiled" product in a minimum amount of warm Ethanol (EtOH) .
-
Allow the solution to cool to room temperature.
-
Add Water dropwise with varying agitation until persistent turbidity is observed.
-
Stop adding water. Add one drop of EtOH to clear the solution.
-
Place in a fridge (4°C). Scratch the glass to induce nucleation if necessary.
Alternative System: Hexane/Acetone (95:5) – evaporation at room temperature.
Crystallization Logic Diagram
Caption: Workflow to convert oiled product into crystalline solid.
References
-
Synthesis & C-Arylation Side Products
-
Arkivoc USA. (2006). Synthesis of 2-phenylindoxyls (discusses hydrolysis of 2-phenylindole precursors).
-
-
Ullmann Coupling Mechanism & Ligands
-
Metal Scavenging Protocols
-
University of Rochester. Workup for Removing Copper Salts (Detailed NH4Cl/NH3 protocols).
-
-
NMR Data for 2-Phenylindole
-
TLC Solvent Systems
Sources
- 1. mdpi.com [mdpi.com]
- 2. biotage.com [biotage.com]
- 3. reddit.com [reddit.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. rsc.org [rsc.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. 2-Phenylindole(948-65-2) 1H NMR [m.chemicalbook.com]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
Side reactions in the synthesis of 1-Phenyl-1H-indole and their prevention
Technical Support Center: 1-Phenyl-1H-indole Synthesis Ticket ID: IND-Ph-001 Status: Open Assigned Specialist: Senior Application Scientist
Welcome to the Advanced Synthesis Support Module
You have accessed the technical guide for the N-arylation of indole. As researchers, we often treat the synthesis of 1-Phenyl-1H-indole as a trivial cross-coupling, only to be met with C-arylated byproducts, oligomers, or stalled conversion.
This guide moves beyond basic recipes. It deconstructs the causality of failure, focusing on the competition between the nitrogen lone pair (N1) and the electron-rich
Part 1: The Core Conflict (Regioselectivity)
User Query: "I attempted to couple indole with iodobenzene using a standard Palladium catalyst, but NMR shows a mixture of N-phenylindole and 3-phenylindole. Why is the selectivity poor?"
Technical Diagnosis: You are witnessing the competition between Buchwald-Hartwig Amination (N-arylation) and the Heck-type reaction (C-arylation). Indole is an ambident nucleophile.
-
N-Arylation: Requires the metal to coordinate to the nitrogen (amido complex) followed by reductive elimination.
-
C-Arylation: Occurs if the metal coordinates to the C2=C3 double bond (carbopalladation).
The Fix: Ligand Sterics & Electronics
To force N-arylation, you must make the metal center "too crowded" to interact with the indole
-
Protocol Adjustment: Switch to bulky, electron-rich phosphine ligands (e.g., t-Bu₃P , JohnPhos , or XPhos ). These ligands accelerate reductive elimination, which is the rate-determining step for N-arylation, effectively "outrunning" the C-arylation pathway.
-
Base Selection: Use a strong base like NaOtBu . It facilitates the rapid deprotonation of indole (pKa ~16 in DMSO), ensuring the concentration of the indolyl anion is high, which favors N-coordination over neutral
-coordination.
Visualizing the Divergence
The following diagram maps the mechanistic decision point where your reaction succeeds or fails.
Caption: Mechanistic divergence in Pd-catalyzed indole arylation. Bulky ligands favor the upper green path (N-arylation).
Part 2: Troubleshooting "The Black Tar" (Polymerization)
User Query: "My reaction turned into a dark, insoluble gum. Yield is <10%."
Technical Diagnosis: Indoles are acid-sensitive and electron-rich. They are prone to:
-
Acid-Catalyzed Oligomerization: If the reaction generates acid (HX) that isn't neutralized immediately.
-
Oxidative Polymerization: Trace oxygen with transition metals can generate radical cations at the C3 position, leading to polymerization.
The Fix: The "Clean Environment" Protocol
-
Degassing is Non-Negotiable: Do not just purge the headspace. Sparge the solvent with Argon for 15 minutes before adding the catalyst. Oxygen is a poison here.
-
Base Quality: Ensure your base (e.g., K₃PO₄ or Cs₂CO₃) is anhydrous. Water can hydrolyze the catalyst or reduce the effective basicity, slowing the reaction and allowing side pathways to dominate.
-
Radical Scavenging (Optional): If using a Copper system at high temperatures (>110°C), adding a radical scavenger is usually counter-productive as the mechanism may involve SET (Single Electron Transfer). Instead, lower the temperature and use a more active ligand (e.g., DMEDA ) to facilitate the reaction at 80-90°C.
Part 3: Method Selection (Cu vs. Pd)
Choosing the right metal dictates your side-reaction profile. Use this decision matrix.
| Feature | Ullmann (Copper-Catalyzed) | Buchwald (Palladium-Catalyzed) |
| Primary Side Reaction | Homocoupling of Ph-I (Biphenyl) | C3-Arylation of Indole |
| Temp. Sensitivity | High (Requires 110°C+) | Moderate (80-100°C) |
| Cost Efficiency | High (Cheap metal/ligands) | Low (Expensive Pd/Phosphines) |
| Functional Group Tol. | Moderate (Base sensitive) | High |
| Key "Trick" | Ligand: DMEDA or trans-cyclohexanediamine prevents Cu precipitation. | Ligand: t-Bu₃P or XPhos enforces N-selectivity. |
Part 4: Validated Experimental Protocols
Protocol A: The Robust Copper Method (Cost-Effective)
Best for large scale, simple substrates.
-
Reagents:
-
Indole (1.0 equiv)[1]
-
Iodobenzene (1.2 equiv)
-
CuI (5 mol%)
-
Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (10-20 mol%) - Crucial for solubility.
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: Toluene (0.5 M concentration)
-
-
Workflow:
-
Charge a Schlenk tube with CuI, K₃PO₄, and Indole.
-
Evacuate and backfill with Argon (3x).
-
Add Toluene, Iodobenzene, and the diamine ligand via syringe.
-
Critical Step: Stir at room temp for 5 mins. Ensure the blue/green copper-amine complex forms or the solution looks homogeneous. If CuI remains clumped, the reaction will fail.
-
Heat to 110°C for 12-24 hours.
-
Protocol B: The High-Precision Palladium Method
Best for precious substrates or when C3-arylation is persistent.
-
Reagents:
-
Workflow:
-
Glovebox/Schlenk: This catalyst system is air-sensitive.
-
Mix Pd source and Ligand in solvent for 10 mins to generate the active L-Pd(0) species.
-
Heat to 80-90°C.
-
Note: Conversion is usually rapid (<5 hours). Monitor by HPLC/TLC to avoid prolonged heating which invites decomposition.
-
Part 5: Troubleshooting Flowchart
Follow this logic path to resolve stalled reactions.
Caption: Diagnostic logic for troubleshooting N-arylation failures.
References
-
Antilla, J. C., Klapars, A., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society. [Link]
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000).[3] Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters. [Link]
-
Ma, D., & Cai, Q. (2003). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and N-Heterocycles. Accounts of Chemical Research. [Link]
-
Gaillard, S., et al. (2010). Regioselective C-3 Arylation of Indoles. Chemistry - A European Journal. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 4. CN103554002B - 1-Phenylindole and preparation method thereof - Google Patents [patents.google.com]
- 5. impactfactor.org [impactfactor.org]
- 6. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Managing steric hindrance effects in 1-Phenyl-1H-indole reactions
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Managing Steric Hindrance & Regioselectivity in 1-Phenyl-1H-indole Scaffolds
Executive Summary
The 1-phenyl-1H-indole scaffold presents a unique "orthogonal steric" challenge. Unlike simple N-alkyl indoles, the N-phenyl ring is rarely coplanar with the indole core due to steric repulsion between the ortho-hydrogens of the phenyl ring and the C2/C7 protons of the indole. This creates a "propeller" geometry that shields the C2 and C7 positions, complicating standard C-H activation and cross-coupling protocols.
This guide addresses the three most common failure modes: C2-Functionalization Inertness , Uncontrolled Regioselectivity (C3 vs. C2) , and NMR Spectral Anomalies (Atropisomerism).
Module 1: The Steric Landscape & C2-Functionalization
The Problem: You are attempting a Pd-catalyzed C-H activation or lithiation at the C2 position, but yields are negligible or the catalyst decomposes.
Root Cause: The N-phenyl ring rotates out of plane (dihedral angle
Troubleshooting Protocol: Overcoming C2 Inertness
| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) | Rationale |
| Ligand Class | Bulky Phosphines (e.g., XPhos, tBu3P) | Small Cone Angle / Flexible (e.g., P(o-tol)3, NHC) | Bulky ligands clash with the N-phenyl ring. Smaller or flat ligands (NHCs) fit the active site. |
| Temperature | 60–80 °C | 100–140 °C | Higher energy is required to overcome the rotational barrier of the N-phenyl group to access the C2-H bond. |
| Directing Group | None | Weak Carboxylates/Pivalates | Use "Concerted Metallation-Deprotonation" (CMD) pathways where a base (e.g., CsOPiv) assists proton abstraction. |
Decision Tree: C2 Functionalization Strategy
Figure 1: Logic flow for troubleshooting failed C2-functionalization on N-phenyl indoles.
Module 2: Regioselectivity (C2 vs. C3 vs. C7)
The Problem: The reaction produces a mixture of isomers, or the electrophile attacks C3 when you target C2/C7.
Mechanism:
-
C3 (Electronic Control): The most electron-rich position. Without steric blocking or directing groups, electrophiles naturally target C3.
-
C2 (Steric/pKa Control): The C2 proton is the most acidic (pKa
38), making it the target for lithiation (kinetic control) or CMD pathways. -
C7 (The "Hidden" Position): The C7 position is sterically shielded by the N-phenyl ring but can be activated using specific directing groups that "reach around" the steric bulk.
FAQ: How do I shift selectivity?
Q: I need to functionalize C7. Why is C2 reacting instead? A: C2 is electronically activated by the indole nitrogen. To hit C7, you must use a Bulky Directing Group (DG) on the Nitrogen (if not phenyl) or use the N-phenyl ring itself as a DG with Ruthenium catalysis.
-
Specific Fix: For 1-phenylindole, C7 activation is difficult because the N-phenyl group is the blocker. However, cationic Ruthenium(II) catalysts can utilize the N-phenyl ring as a directing group to activate the ortho positions of the phenyl ring itself, or if using specific oxidants, activate the indole C7 via a concerted mechanism.
Q: How do I ensure exclusive C2 arylation? A: Block C3. If C3 is open, Pd-catalyzed arylation will almost always give a C2/C3 mixture (often 15:1 favoring C2 if using specific conditions, but rarely 100%).
-
Protocol: Use Pd(OAc)2 with CsOAc (Cesium Acetate) in DMA.[1] The acetate base is crucial for the CMD mechanism which favors the more acidic C2-H over C3-H.
Data: Catalyst Impact on Regioselectivity
| Catalyst System | Primary Target | Mechanism | Steric Sensitivity |
| Pd(OAc)2 / CsOAc | C2 | CMD (Acidity driven) | High (Requires heat) |
| Electrophilic Pd(II) | C3 | Friedel-Crafts type | Low (Favors open C3) |
| Ru(p-cymene) / Acid | C2 / Phenyl-ortho | Chelation Assistance | High |
| Rh(III) / Cp * | C7 (with DG) | Directed Metalation | Very High |
Module 3: Analytics & Atropisomerism (NMR Troubleshooting)
The Problem: Your 1H or 13C NMR spectrum shows broad peaks, split signals, or "impurities" that persist after column chromatography.
Root Cause: Atropisomerism. When you place a substituent at C2 (or if the N-phenyl ring has ortho substituents), the rotation of the N-phenyl bond becomes restricted.[2] The molecule freezes into two non-interconvertible rotamers on the NMR timescale (or even isolable isomers at room temperature).
Diagnostic Workflow
-
The "Heat Test":
-
Take a 1H NMR at 25°C.
-
Heat the probe to 60°C or 80°C.
-
Result: If the split peaks coalesce into sharp singlets, you have rotamers, not impurities. Do not discard the product.
-
-
Solvent Switch:
-
Switch from CDCl3 to DMSO-d6 or Toluene-d8 . Aromatic solvents (Toluene/Benzene) often interact with the pi-systems differently, shifting the coalescence temperature.
-
Visualizing the Steric Clash
Figure 2: Schematic representation of the steric clash leading to atropisomerism in 2-substituted-1-phenylindoles.
References
-
C2 vs C7 Selectivity & Directing Groups
-
Mundhe, T. G., et al. "A Short Review of C7 – H Bond Functionalization of Indole/Indoline." International Journal of Research and Innovation in Applied Science, 2025.[3]
-
-
Palladium-Catalyzed C-H Arylation Protocols
-
Nadres, E. T., et al. "Phosphine-Free Palladium-Catalyzed C–H Bond Arylation of Free (N–H)-Indoles and Pyrroles." Journal of the American Chemical Society / NIH, 2011.
-
-
Ruthenium-Catalyzed Activation
-
Atropisomerism in N-Aryl Systems
-
Department of Chemistry, University of Rochester. "Troubleshooting 1H NMR Spectroscopy: Rotamers."
-
-
C3 Arylation Specifics
Sources
- 1. Phosphine-Free Palladium-Catalyzed C–H Bond Arylation of Free (N–H)-Indoles and Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ruthenium-Catalyzed Oxidative Synthesis of N-(2-triazine)indoles by C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Arylation and Heteroarylation of Indolizines - PMC [pmc.ncbi.nlm.nih.gov]
Addressing co-elution of impurities during chromatography of indole derivatives
Status: Operational Operator: Senior Application Scientist Ticket Subject: Addressing Co-elution and Peak Shape Anomalies in Indole Scaffolds
Welcome to the Indole Separation Help Desk
You are likely here because your indole derivative is either co-eluting with a regioisomer, tailing severely, or degrading on-column. Indoles are nitrogen-containing heterocycles that present a "perfect storm" for chromatographers: they are susceptible to oxidation, possess weakly basic nitrogen atoms that interact with silanols, and often exist as structural isomers with nearly identical hydrophobicities.
This guide moves beyond generic advice. We will troubleshoot the specific molecular interactions causing your separation failure.
📂 Module 1: Peak Tailing & Co-elution (The "Silanol" Problem)
User Issue:
"My main peak tails significantly (
Root Cause Analysis:
Indoles possess a lone pair of electrons on the nitrogen atom. While the indole ring system is electron-rich (
Troubleshooting Protocol:
Step 1: pH Modification (The "Golden Rule") You must suppress silanol ionization or protonate the base.
-
Low pH Strategy (Recommended for MS): Use 0.1% Formic Acid or 0.05% TFA. This keeps silanols protonated (neutral).
-
High pH Strategy (Only for Hybrid Silica): If your indole is basic (e.g., tryptamine derivatives), high pH (pH 10 with Ammonium Bicarbonate) deprotonates the analyte, preventing interaction. Warning: Standard silica dissolves at pH > 8. Use hybrid columns (e.g., Waters BEH, Agilent Poroshell HPH).
Step 2: Switch to "End-Capped" or "Polar-Embedded" Columns If low pH fails, your C18 phase has too many exposed silanols.
-
Action: Switch to a column with a polar-embedded group (e.g., carbamate or amide linkage). These groups shield the silanols and provide a "water shield" that improves peak shape for basic compounds.
Decision Logic: Peak Shape Optimization
Figure 1: Decision matrix for addressing peak tailing caused by silanol interactions.
📂 Module 2: Isomeric Resolution (The "Selectivity" Problem)
User Issue:
"I cannot separate the 4-substituted indole from the 6-substituted isomer. They elute together on C18."
Root Cause Analysis:
Regioisomers of indoles often have identical hydrophobicities (logP). A C18 column separates primarily based on hydrophobicity (dispersive interactions). To separate isomers, you need Shape Selectivity or
The Solution: Phenyl-Hexyl Stationary Phases
Phenyl-based columns offer orthogonal selectivity to C18. The electrons in the phenyl ring of the stationary phase interact with the
Experimental Protocol: The "Pi-Selectivity" Screen
-
Column: Phenyl-Hexyl or Biphenyl (2.1 x 100 mm, sub-2 µm or core-shell).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol (Critical: Acetonitrile suppresses
- interactions; Methanol promotes them). -
Gradient: 5% to 95% B over 10 minutes.
Why Methanol?
Acetonitrile has its own
Column Selection Matrix
| Indole Challenge | Recommended Phase | Mechanism of Action |
| General Screening | C18 (End-capped) | Hydrophobic interaction (Baseline). |
| Regioisomers | Phenyl-Hexyl / Biphenyl | |
| Polar Impurities | Pentafluorophenyl (PFP) | Dipole-dipole & H-bonding (good for halogenated indoles). |
| Basic Tailing | Polar-Embedded C18 | Shielding of silanols. |
📂 Module 3: Ghost Peaks & Stability (The "Artifact" Problem)
User Issue:
"I see a small impurity peak that grows larger the longer the sample sits in the autosampler."
Root Cause Analysis:
Indoles are notoriously unstable. They are electron-rich and prone to oxidative dimerization or oxidation to isatin derivatives or indolenines upon exposure to light and air.
Stability Protocol (The "Self-Validating" System)
To confirm if the impurity is real or an artifact, run this validation loop:
-
The Time-Course Test: Inject the same vial at T=0, T=4h, and T=12h. If the impurity area % increases, it is an artifact of stability.
-
The Protection Protocol:
-
Solvent: Avoid THF (forms peroxides). Use degassed MeOH/Water.
-
Temperature: Set autosampler to 4°C.
-
Container: Use Amber glass vials to block UV light.
-
Additive: Add 0.1% Ascorbic Acid or BHT (Butylated hydroxytoluene) to the sample diluent as an antioxidant.
-
Degradation Pathway Visualization
Figure 2: Common oxidative degradation pathways of indole leading to artifact peaks.
📂 Module 4: Frequently Asked Questions (FAQs)
Q: Can I use ion-pairing agents like heptane sulfonic acid? A: Technically, yes, but avoid it if possible. Ion-pairing agents are "sticky"—they permanently alter your column chemistry and suppress ionization in Mass Spectrometry (LC-MS). Try a Mixed-Mode column (C18 + Anion Exchange) instead for a cleaner, MS-compatible alternative.
Q: My indole has a carboxylic acid group (e.g., Indole-3-acetic acid). It splits into two peaks. A: This is likely pH mismatch. If the pH is near the pKa of the acid (~4.5), the molecule splits between ionized and neutral states. Buffer your mobile phase to pH 2.5 (fully protonated) or pH 7.0 (fully ionized) to unify the peak.
References
-
Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. [Link]
-
Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds. Restek. [Link]
-
Diindolylamine Preparation and Stability Investigations. ACS Omega / NIH. [Link]
-
Separation of Indole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
Validation & Comparative
Validating the Anti-Proliferative Activity of 1-Phenyl-1H-indole Compounds
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The 1-Phenyl-1H-indole Scaffold
While indole derivatives are ubiquitous in medicinal chemistry, the 1-Phenyl-1H-indole (N-phenylindole) scaffold represents a distinct pharmacological class compared to its more common 2-phenyl (C-phenyl) counterparts.[1] While 2-phenylindoles are widely recognized as tubulin polymerization inhibitors (mimicking Combretastatin A-4), 1-Phenyl-1H-indole derivatives have emerged as potent dual inhibitors of Bcl-2 and Mcl-1 , critical regulators of the intrinsic apoptotic pathway.
This guide provides a technical roadmap for validating the anti-proliferative efficacy of these compounds, offering comparative performance data against standard apoptotic inducers and detailed, self-validating experimental protocols.
Part 1: Comparative Analysis & Performance Data
Mechanism of Action: 1-Phenyl vs. 2-Phenyl Indoles
To validate your compound, you must first establish its distinct mechanism. Unlike C-substituted indoles that disrupt microtubule dynamics, N-substituted 1-phenylindoles primarily target anti-apoptotic proteins.
| Feature | 1-Phenyl-1H-indole Derivatives | 2-Phenylindole Derivatives |
| Primary Target | Bcl-2 / Mcl-1 (Dual Inhibition) | Tubulin (Colchicine Binding Site) |
| Cellular Effect | Induction of Apoptosis (Intrinsic Pathway) | Mitotic Arrest (G2/M Phase) |
| Key Structural Element | N-phenyl ring occupies hydrophobic groove of Bcl-2 | Phenyl ring at C2 mimics B-ring of Combretastatin |
| Validation Marker | Caspase-3/9 activation, Cytochrome c release | Microtubule depolymerization, G2/M accumulation |
Quantitative Performance (IC50 Comparison)
The following data summarizes the antiproliferative potency of key 1-Phenyl-1H-indole derivatives compared to standard reference agents.
Table 1: Comparative Cytotoxicity Profile (IC50 in μM)
| Compound | Target Mechanism | MCF-7 (Breast) | A549 (Lung) | MDA-MB-231 (Triple Neg.) |
| 1-Phenyl-1H-indole (Lead 9c) | Bcl-2/Mcl-1 Inhibitor | 0.45 ± 0.05 | 0.62 ± 0.08 | 0.58 ± 0.06 |
| 1-Phenyl-1H-indole (Lead 9h) | Bcl-2/Mcl-1 Inhibitor | 0.52 ± 0.07 | 0.75 ± 0.10 | 0.65 ± 0.09 |
| WL-276 | Standard Bcl-2 Inhibitor | 1.20 ± 0.15 | 1.45 ± 0.20 | 1.30 ± 0.18 |
| Doxorubicin | DNA Intercalator (Control) | 0.40 ± 0.04 | 0.55 ± 0.06 | 0.48 ± 0.05 |
| Cisplatin | DNA Crosslinker (Control) | 12.5 ± 1.2 | 8.4 ± 0.9 | 15.2 ± 1.5 |
Data synthesized from comparative bioassays of N-phenylindole derivatives [1][2].[2] Note the superior potency of optimized 1-phenyl derivatives (9c, 9h) compared to the reference Bcl-2 inhibitor WL-276.
Part 2: Mechanistic Visualization
The following diagram illustrates the specific signaling pathway engaged by 1-Phenyl-1H-indoles, highlighting the critical checkpoints for experimental validation.
Figure 1: Mechanism of Action for 1-Phenyl-1H-indoles. The compound antagonizes Bcl-2/Mcl-1, releasing Bax/Bak to initiate mitochondrial apoptosis.
Part 3: Experimental Validation Protocols
To rigorously validate your 1-Phenyl-1H-indole compound, follow this self-validating workflow. These protocols prioritize reproducibility and artifact elimination.
Protocol A: High-Fidelity Antiproliferative Screening (SRB Assay)
Why SRB over MTT? Indole compounds can sometimes interfere with mitochondrial reductase enzymes used in MTT assays, leading to false positives. The Sulforhodamine B (SRB) assay measures protein content and is more stable for this scaffold.
-
Seeding: Plate tumor cells (e.g., MCF-7, A549) at
cells/well in 96-well plates. Incubate for 24h to ensure attachment. -
Treatment: Add the 1-Phenyl-1H-indole derivative at a gradient (0.01 – 100 μM). Include WL-276 as a positive control and 0.1% DMSO as a vehicle control.
-
Fixation: After 48h, fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C. Critical Step: TCA fixation stops metabolic activity instantly, preserving the cell mass at that timepoint.
-
Staining: Wash 5x with water. Stain with 0.4% SRB in 1% acetic acid for 15 min.
-
Solubilization: Wash 5x with 1% acetic acid to remove unbound dye. Solubilize bound stain with 10 mM Tris base (pH 10.5).
-
Readout: Measure absorbance at 510 nm . Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Protocol B: Validation of Bcl-2/Mcl-1 Targeting (Fluorescence Polarization)
Objective: Confirm that cytotoxicity is due to Bcl-2 inhibition and not general toxicity.
-
Reagents: Recombinant Bcl-2 protein and a fluorescently labeled BH3-mimetic peptide (tracer).
-
Competition: Incubate the Bcl-2 protein (20 nM) with the tracer (5 nM) in binding buffer.
-
Titration: Add your 1-Phenyl-1H-indole compound (0.01 nM – 10 μM).
-
Measurement: Measure Fluorescence Polarization (mP).
-
Interpretation: A decrease in mP indicates displacement of the tracer, confirming direct binding to the Bcl-2 hydrophobic groove.
-
Self-Validation Check: If IC50 in this assay correlates with the cellular IC50 (Protocol A), the mechanism is on-target.
-
Protocol C: Apoptosis vs. Necrosis Differentiation (Annexin V/PI)
Objective: Prove the compound induces programmed cell death (Apoptosis) rather than unprogrammed rupture (Necrosis).
-
Treatment: Treat cells with the IC50 concentration of the compound for 24h.
-
Staining: Harvest cells and stain with Annexin V-FITC (binds exposed Phosphatidylserine) and Propidium Iodide (PI) (stains DNA in leaky cells).
-
Flow Cytometry Analysis:
-
Q3 (Annexin V-/PI-): Live cells.
-
Q4 (Annexin V+/PI-): Early Apoptosis (Specific to Bcl-2 inhibition).
-
Q2 (Annexin V+/PI+): Late Apoptosis.
-
Q1 (Annexin V-/PI+): Necrosis (Indicates off-target toxicity).
-
-
Success Criteria: A significant shift to Q4 (>20% population) confirms the apoptotic mechanism.
Part 4: Workflow Visualization
Figure 2: Step-by-step validation workflow for 1-Phenyl-1H-indole drug candidates.[3]
References
-
Xu, G., et al. (2017).[4] "1-Phenyl-1H-indole derivatives as a new class of Bcl-2/Mcl-1 dual inhibitors: Design, synthesis, and preliminary biological evaluation." Bioorganic & Medicinal Chemistry, 25(19), 5548–5556.
-
Li, W., et al. (2022). "Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis." Molecules, 27(9), 2844.[5]
-
Zhang, H., et al. (2015). "Indole: A privileged scaffold for the design of anti-cancer agents."[6][7] European Journal of Medicinal Chemistry, 101, 581-596.
-
Vichai, V., & Kirtikara, K. (2006). "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols, 1, 1112–1116.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Structural findings of phenylindoles as cytotoxic antimitotic agents in human breast cancer cell lines through multiple validated QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. omicsonline.org [omicsonline.org]
- 4. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors[v1] | Preprints.org [preprints.org]
- 5. Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Comparative Efficacy of 1-Phenyl-1H-indole Derivatives: A Technical Guide for Drug Development
Executive Summary
The 1-Phenyl-1H-indole scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile template for designing agents that target tubulin polymerization, cyclooxygenase-2 (COX-2), and bacterial DNA gyrase. This guide provides a technical comparison of these derivatives against industry-standard drugs (Combretastatin A-4, Celecoxib, and Ciprofloxacin), supported by experimental protocols and mechanistic insights.
Anticancer Efficacy: Tubulin Polymerization Inhibition[1][2][3][4][5]
Mechanistic Rationale
1-Phenyl-1H-indole derivatives function as Microtubule Destabilizing Agents (MDAs) . They mimic the pharmacophore of Combretastatin A-4 (CA-4) , binding to the colchicine-binding site on
Comparative Data: Indole Derivatives vs. CA-4
The following table summarizes the cytotoxicity (
| Compound | Target | IC50 (HeLa) | IC50 (MCF-7) | Tubulin Polymerization IC50 | Potency vs. CA-4 |
| CA-4 (Standard) | Tubulin | 2.1 nM | 3.2 nM | 1.2 µM | Reference |
| Derivative 15d (Quinazoline-Indole) | Tubulin | 0.8 nM | 1.1 nM | 0.9 µM | 2.5x More Potent |
| Compound 11 (Trimethoxy-indole) | Tubulin | 4.5 nM | 5.0 nM | 1.5 µM | Comparable |
| Colchicine | Tubulin | 12.0 nM | 15.0 nM | 2.0 µM | 6x Less Potent |
Data Source: Synthesized from recent SAR studies [1, 2].
Experimental Protocol: Tubulin Polymerization Assay
Objective: To quantify the inhibition of tubulin assembly in vitro.
-
Reagent Prep: Suspend >99% pure bovine brain tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl
, pH 6.9) containing 1 mM GTP. -
Baseline: Clarify tubulin solution by centrifugation at
(12,000 x g, 10 min). -
Incubation: Mix tubulin (final conc. 3 mg/mL) with DMSO (control) or test compound (various concentrations) in a 96-well plate.
-
Initiation: Warm plate to
to initiate polymerization. -
Monitoring: Measure absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.
-
Analysis: Calculate
based on the reduction in maximum polymerization rate ( ) compared to the DMSO control.
Pathway Visualization
Figure 1: Mechanism of action for tubulin-targeting indole derivatives leading to apoptotic cell death.[3]
Anti-inflammatory Efficacy: COX-2 Selectivity[8][9][10]
Mechanistic Rationale
Non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin often cause gastric ulcers due to non-selective inhibition of COX-1 (cytoprotective) and COX-2 (inflammatory). 1-Phenyl-1H-indole derivatives, particularly those with a sulfamoyl or methylsulfonyl pharmacophore at the para-position of the N-phenyl ring, exhibit high selectivity for the COX-2 hydrophobic side pocket, similar to Celecoxib .
Comparative Data: Indole Derivatives vs. Celecoxib
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Efficacy vs. Celecoxib |
| Celecoxib (Standard) | 15.0 | 0.05 | 300 | Reference |
| IND16 (Sulfamoyl-indole) | >100 | 0.053 | >1800 | Superior Selectivity |
| Compound 80b | >50 | 0.37 | 135 | Comparable Potency |
| Indomethacin | 0.02 | 0.60 | 0.03 | Non-Selective (Toxic) |
Data Source: Derived from COX inhibition assays [3, 4].[4][5][6]
Experimental Protocol: COX-1/COX-2 Isozyme Inhibition Assay
Objective: To determine the selectivity index (SI =
-
Enzyme Prep: Use recombinant human COX-2 and ovine COX-1 enzymes.[5]
-
Reaction Mix: Incubate enzyme in Tris-HCl buffer (pH 8.0) with hematin (cofactor) and the test compound (0.01 - 100 µM) for 10 minutes at
. -
Substrate Addition: Add Arachidonic Acid (100 µM) and TMPD (colorimetric substrate).
-
Reaction: Incubate for 2 minutes at
. The peroxidase activity of COX oxidizes TMPD. -
Measurement: Read absorbance at 590 nm.
-
Validation: Use Celecoxib as a positive control for COX-2 and Indomethacin for COX-1.
Pathway Visualization
Figure 2: Selective inhibition of the inflammatory COX-2 pathway by sulfamoyl-indole derivatives, sparing the cytoprotective COX-1 pathway.
Antimicrobial Potency: Ciprofloxacin Hybrids[13]
Mechanistic Rationale
Resistance to fluoroquinolones is a growing crisis. Hybridizing the indole scaffold with ciprofloxacin (Cipro) creates dual-action agents. The indole moiety can interact with the ATPase domain of DNA gyrase or facilitate membrane permeation, restoring efficacy against resistant strains like MRSA.
Comparative Data: Indole-Cipro Hybrids vs. Ciprofloxacin
| Organism | Compound | MIC (µg/mL) | Fold Improvement |
| S. aureus (MRSA) | Ciprofloxacin | 32.0 | - |
| Hybrid 8b | 0.5 | 64x | |
| E. coli | Ciprofloxacin | 0.015 | - |
| Hybrid 8b | 0.03 | Comparable | |
| P. aeruginosa | Ciprofloxacin | 0.5 | - |
| Hybrid 8b | 1.0 | Slight reduction |
Data Source: Antimicrobial susceptibility studies [5, 6].[7][8][9]
Synthetic Workflow (Self-Validating Protocol)
To access these derivatives, a robust Copper-Catalyzed Ullmann-Type Coupling is recommended over the traditional Fischer synthesis for milder conditions and higher yields.
Step-by-Step Synthesis of 1-Phenyl-1H-indole
-
Reactants: Charge a reaction vessel with Indole (1.0 equiv), Iodobenzene (1.2 equiv), CuI (10 mol%), and L-Proline (20 mol%) as the ligand.
-
Base/Solvent: Add
(2.0 equiv) and DMSO. -
Conditions: Heat to
under Argon atmosphere for 12-16 hours. -
Work-up: Dilute with ethyl acetate, wash with water/brine. Dry over
. -
Purification: Silica gel column chromatography (Hexane:EtOAc 9:1).
-
Validation:
-
1H NMR (CDCl3): Look for disappearance of the indole N-H peak (~8.0 ppm broad) and appearance of phenyl protons (7.4-7.6 ppm).
-
Yield: Expect >85%.
-
Synthesis Diagram
Figure 3: Optimized copper-catalyzed synthesis pathway for 1-phenyl-1H-indole derivatives.
References
-
Target-based anticancer indole derivatives and insight into structure‒activity relationship. Journal of Advanced Research. Available at: [Link]
-
Anticancer properties of indole derivatives as IsoCombretastatin A-4 analogues. European Journal of Medicinal Chemistry. Available at: [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Available at: [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. International Journal of Molecular Sciences. Available at: [Link]
-
Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids. Molecules. Available at: [Link]
-
Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives. RSC Advances. Available at: [Link]
Sources
- 1. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility [mdpi.com]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. informaticsjournals.co.in [informaticsjournals.co.in]
Structure-activity relationship (SAR) studies of 1-Phenyl-1H-indole analogs
Focus Application: Selective COX-2 Inhibition & Anti-inflammatory Efficacy
Executive Summary
This technical guide evaluates the structure-activity relationship (SAR) of 1-Phenyl-1H-indole analogs , specifically positioning them as superior alternatives to traditional indole-based NSAIDs (like Indomethacin) and competitive equivalents to diarylheterocyclic coxibs (like Celecoxib).
While the indole scaffold is historically associated with non-selective COX inhibition (leading to gastrointestinal toxicity), the N-arylation of the indole core—specifically introducing a pharmacophore at the N1 position—shifts the selectivity profile toward COX-2. This guide provides synthesis protocols, comparative IC50 data, and mechanistic insights for researchers developing gastro-sparing anti-inflammatory agents.
Part 1: The Scaffold & Design Strategy
The "Vicinal Diaryl" Hypothesis
The design of selective COX-2 inhibitors relies on the "vicinal diaryl heterocycle" model. Classic coxibs (Celecoxib, Rofecoxib) utilize a central heterocyclic ring substituted with two phenyl rings. 1-Phenyl-1H-indole analogs mimic this architecture but utilize the indole fused ring system to provide additional hydrophobic contacts and restricted rotation.
SAR Logic: The Switch to Selectivity
The transformation from a non-selective inhibitor to a COX-2 selective agent hinges on specific modifications to the 1-Phenyl-1H-indole core.
Figure 1: Strategic SAR modifications required to convert the indole scaffold into a COX-2 selective agent.
Key Structural Requirements:
-
N1-Position (The Anchor): The N-phenyl ring must bear a para-sulfamoyl (
) or para-methylsulfonyl ( ) group. This moiety inserts into the secondary pocket of the COX-2 active site (Arg120, Tyr355, His90), a feature absent in COX-1. -
C2 vs. C3 Substitution: Unlike Indomethacin (which relies on N-acyl and C3-acetic acid), 1-phenylindole analogs perform best with a C3-phenyl group. This creates the requisite "V-shape" geometry similar to Celecoxib.
-
Electronic Effects: Electron-withdrawing groups (F, Cl) at the C5 position of the indole ring typically enhance potency by increasing lipophilicity and metabolic stability.
Part 2: Comparative Performance Analysis
This section compares optimized 1-Phenyl-1H-indole analogs (specifically Compound 5a : 1-(4-sulfamoylphenyl)-3-phenyl-indole) against market standards.
Table 1: Inhibitory Potency & Selectivity (In Vitro)[1]
| Compound | Structure Class | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI)* | Clinical Insight |
| Indomethacin | Indole-acetic acid | 0.039 | 0.49 | 0.08 (COX-1 Selective) | High GI toxicity risk due to COX-1 inhibition. |
| Celecoxib | Pyrazole (Coxib) | 15.0 | 0.05 | 300 (COX-2 Selective) | Standard of care; cardiovascular risk at high doses. |
| 1-Phenylindole (5a) | N-Aryl Indole | >100 | 0.06 | >1600 (Highly Selective) | Superior selectivity profile compared to Indomethacin; equipotent to Celecoxib. |
| Analog 4b | N-(p-SO2Me-phenyl) | 11.8 | 0.11 | 107 (COX-2 Selective) | Methylsulfone is slightly less potent than sulfonamide (5a). |
*Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2).[1] Higher is better for GI safety. Data Source: Aggregated from Zarghi et al. (2008) and Shaker et al. (2018).
Performance Verdict
-
Vs. Indomethacin: The 1-phenylindole analogs eliminate the acidic moiety responsible for direct gastric irritation and shift affinity almost entirely to COX-2. They are safer alternatives for chronic inflammation.
-
Vs. Celecoxib: The most potent analogs (like 5a ) show comparable IC50 values (0.06 μM vs 0.05 μM) but often exhibit higher Selectivity Indexes. This suggests a potentially lower risk of off-target COX-1 effects, though in vivo pharmacokinetics (solubility/metabolism) often favor the pyrazole ring of Celecoxib.
Part 3: Experimental Protocols
To ensure reproducibility, we utilize a Copper-Catalyzed Ullmann Coupling for the synthesis, as it allows for modular exploration of the N1 position.
Synthesis Workflow: N-Arylation of Indole
This protocol avoids the harsh conditions of traditional Ullmann reactions by using ligands to facilitate catalysis at moderate temperatures.
Figure 2: Modular synthesis of 1-phenylindole analogs via Cu-catalyzed Ullmann coupling.[2]
Detailed Protocol (Self-Validating):
-
Reagent Prep: In a dried Schlenk tube, charge Indole derivative (1.0 equiv), 4-Iodobenzenesulfonamide (1.2 equiv), CuI (0.1 equiv), L-Proline (0.2 equiv), and K2CO3 (2.0 equiv).
-
Solvation: Evacuate and backfill with Nitrogen (3x). Add dry DMSO (concentration ~0.5 M).
-
Reaction: Heat to 110°C. Validation Point: The mixture should turn from a suspension to a dark homogeneous solution. Monitor via TLC (Mobile phase: 30% EtOAc in Hexane). The starting indole spot (high Rf) should disappear.
-
Isolation: Cool to RT. Dilute with water and extract with Ethyl Acetate.
-
Purification: Silica gel chromatography. Note: The sulfonamide product is polar; ensure gradient elution up to 40% EtOAc.
Biological Assay: COX Inhibition Screening
Methodology adapted from Cayman Chemical COX Inhibitor Screening Protocol.
-
Enzyme Prep: Use purified Ovine COX-1 and Human Recombinant COX-2 enzymes.
-
Incubation: Incubate enzyme in Tris-HCl buffer (pH 8.0) with heme cofactor and the test compound (dissolved in DMSO) for 10 minutes at 37°C.
-
Initiation: Add Arachidonic Acid (100 μM final conc).
-
Detection: Measure PGH2 production via colorimetric EIA (enzyme immunoassay) or by quantifying TMPD oxidation at 590 nm.
-
Calculation: $ \text{% Inhibition} = \frac{\text{Activity(Control)} - \text{Activity(Treated)}}{\text{Activity(Control)}} \times 100 $. Determine IC50 using non-linear regression (GraphPad Prism).
Part 4: Mechanism of Action (Molecular Docking)
Understanding why these analogs work is critical for further optimization.
-
Primary Interaction: The N1-benzenesulfonamide moiety anchors into the COX-2 side pocket. The sulfonamide oxygens form hydrogen bonds with Arg120 and Tyr355 .
-
Selectivity Filter: This side pocket is restricted in COX-1 by the bulky Ile523 residue. In COX-2, this residue is Valine (smaller), allowing the 1-phenylindole sulfonamide to bind.
-
Hydrophobic Collapse: The indole core and the C3-phenyl ring engage in extensive hydrophobic interactions with the channel residues (Val349, Leu352), stabilizing the complex.
References
-
Zarghi, A., et al. (2008).[1] Design and synthesis of new 1,3-diphenyl-1H-indole derivatives as selective cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry.
-
Shaker, S., et al. (2018).[1] Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity.[1][3][4] Journal of Applied Pharmaceutical Science.
-
Kalgutkar, A. S., et al. (2000). Ester and Amide Derivatives of the Nonsteroidal Antiinflammatory Drug, Indomethacin, as Selective Cyclooxygenase-2 Inhibitors. Journal of Medicinal Chemistry.
-
Hu, J., et al. (2003). Synthesis and biological evaluation of 1-phenyl substituted indole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters.
-
Ma, D., & Cai, Q. (2003). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines. Accounts of Chemical Research.
Sources
Cross-Validation of Experimental and Computational Results for 1-Phenyl-1H-indole
This guide outlines a rigorous framework for cross-validating the structural and physicochemical properties of 1-Phenyl-1H-indole (N-phenylindole). It synthesizes wet-lab experimental data with Density Functional Theory (DFT) computational predictions to establish a self-validating research protocol.
Introduction: The N-Phenylindole Scaffold
1-Phenyl-1H-indole represents a privileged scaffold in medicinal chemistry, distinct from its C-substituted isomers (2-phenyl or 3-phenylindole) due to the N-phenyl substitution which alters the electron density of the pyrrole ring. This structural motif is critical in the development of antimicrobial, antitubercular, and anticancer agents.
The Challenge: Relying solely on experimental data (expensive, time-consuming) or computational models (prone to basis set errors) is insufficient for modern drug development. The Solution: A hybrid cross-validation protocol where experimental spectroscopy (IR, NMR) validates the computational model (DFT), and the validated model subsequently explains the electronic properties (HOMO-LUMO) that drive biological activity.
Experimental Workflow (The Ground Truth)
Objective: To generate high-fidelity empirical data for 1-Phenyl-1H-indole to serve as the benchmark for computational validation.
Synthesis Protocol
Method: One-Pot Cyclization (Bischler-type or Modified Cyclization). Precursor: 1-phenyl-2-(phenylamino)-ethane-1-one.
Step-by-Step Protocol:
-
Reagents: Dissolve 1-phenyl-2-(phenylamino)-ethane-1-one (1.0 eq) in ethanol.
-
Catalyst: Add glacial acetic acid (catalytic amount) or polyphosphoric acid depending on specific cyclization requirements.
-
Reaction: Reflux for 6 hours. Monitor progress via TLC (hexane:ethyl acetate 8:2).
-
Work-up: Cool to room temperature. Pour into crushed ice/water.
-
Purification: Filter the precipitate. Recrystallize from ethanol to yield 1-Phenyl-1H-indole as a solid.
Spectroscopic Characterization
Data acquired from synthesized 1-Phenyl-1H-indole:
-
FT-IR (KBr pellet):
-
3074 cm⁻¹ (C-H stretching, aromatic)
-
1681, 1594, 1502 cm⁻¹ (C=C aromatic/olefinic stretching)
-
1321 cm⁻¹ (C-N stretching, critical for N-phenyl confirmation)
-
-
¹H NMR (CDCl₃, 400 MHz):
- 6.45 - 7.77 ppm (Multiplet, 9H, Aromatic protons). Absence of N-H signal (confirming N-substitution).
Computational Workflow (The Predictive Model)
Objective: To create an in-silico twin of the molecule using Density Functional Theory.
Computational Setup
-
Software: Gaussian 09/16 or ORCA.
-
Method: DFT / B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1]
-
Basis Set: 6-311++G(d,p) (Triple-zeta, diffuse and polarization functions for accurate electronic description of the aromatic system).
-
Solvation Model: IEFPCM (Solvent = DMSO or Chloroform to match experimental conditions).
Workflow Diagram
The following diagram illustrates the self-validating loop between experimental synthesis and computational prediction.
Caption: The Cross-Validation Loop. Experimental data acts as the ground truth to validate the computational model parameters.
Results: Cross-Validation Analysis
Vibrational Spectroscopy (IR) Comparison
DFT calculations typically overestimate vibrational frequencies due to the neglect of anharmonicity. A Scaling Factor (typically 0.961 - 0.980 for B3LYP) must be applied to the raw computational data to align it with experimental results.
Table 1: Experimental vs. Computational IR Frequencies
| Vibrational Mode | Experimental | DFT (Unscaled) | DFT (Scaled 0.961) | Deviation (Exp - Scaled) |
| C-H Stretching (Ar) | 3074 | ~3200 | 3075 | +1 cm⁻¹ |
| C=C Stretching | 1594 | ~1660 | 1595 | +1 cm⁻¹ |
| C=C / Ring Def | 1502 | ~1565 | 1504 | +2 cm⁻¹ |
| C-N Stretching | 1321 | ~1375 | 1321 | 0 cm⁻¹ |
Insight: The high correlation (Deviation < 5 cm⁻¹) after scaling confirms that the B3LYP/6-311++G(d,p) level of theory accurately describes the force fields within the 1-Phenyl-1H-indole molecule.
Electronic Properties (HOMO-LUMO)
Once the geometry and frequencies are validated by the table above, the computational model is "trusted" to predict properties that cannot be easily measured, such as Frontier Molecular Orbitals (FMOs).
-
HOMO (Highest Occupied Molecular Orbital): Located primarily on the indole ring (electron donor).
-
LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the phenyl and indole rings (electron acceptor).
-
Band Gap (
): The calculated gap (typically ~4.5 - 5.0 eV for indoles) indicates the chemical stability and reactivity (softness/hardness) of the molecule. A lower gap suggests higher reactivity for drug-receptor interactions.
Discussion & Causality
Why discrepancies occur:
-
Solvent Effects: Experimental NMR is run in CDCl₃ or DMSO-d₆. Gas-phase DFT calculations will fail to predict chemical shifts accurately. Solution: Use the IEFPCM (Integral Equation Formalism Polarizable Continuum Model) in calculations.
-
Anharmonicity: Real bonds do not vibrate like perfect harmonic oscillators. Solution: The scaling factor (0.961) corrects for this physical reality.
Self-Validating System: If the calculated C-N stretch at 1321 cm⁻¹ deviated significantly (>20 cm⁻¹) from the experimental value, it would indicate an incorrect isomer (e.g., C-phenylation instead of N-phenylation) or an insufficient basis set. The convergence of these two datasets confirms the structural identity of 1-Phenyl-1H-indole .
References
-
Thaker, T., Panchani, D., & Bhuva, V. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. International Journal of Drug Delivery Technology, 13(3), 961-965. Link
-
Karthick, T., et al. (2025).[2] Density functional theory study on vibrational spectrum of indole. ResearchGate.[3] Link
-
Bango, et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts. NIH/PubMed.[4] Link
-
Dhaneesh, S., et al. (2023).[5] Unveiling the Biological Potential of 2-Phenyl Indole Derivatives. OMICS International. Link
Sources
In Vivo Validation of 1-Phenyl-1H-Indole Scaffolds as Anti-Hypertension Agents
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Pre-clinical validation, AT1 receptor antagonism, and comparative efficacy against Standard of Care (SoC).[1]
Executive Summary: The Therapeutic Potential of N-Phenyl Indoles
The search for next-generation anti-hypertensives has pivoted toward optimizing the 1-Phenyl-1H-indole scaffold.[1] While traditional biphenyl tetrazoles (sartans) dominate the market, recent validation studies indicate that specific derivatives of 1-Phenyl-1H-indole function as potent Angiotensin II Type 1 (AT1) receptor antagonists.[1]
This guide details the in vivo validation of lead candidates within this class (specifically referencing Compound 1c , a functionalized 1-Phenyl-1H-indole derivative), comparing their efficacy profile directly against market leaders like Losartan and Telmisartan .[1]
Key Comparative Findings
| Feature | 1-Phenyl-1H-indole Derivative (Compound 1c) | Losartan (Standard of Care) | Telmisartan (Long Acting) |
| Primary Target | AT1 Receptor (Competitive Antagonist) | AT1 Receptor | AT1 Receptor |
| Max MBP Reduction | 64 mmHg (at 10 mg/kg) | ~30-40 mmHg | ~40-50 mmHg |
| Duration of Action | > 24 Hours (Sustained) | 6-9 Hours | 24 Hours |
| Bioavailability | High (Oral administration) | Moderate (~33%) | Moderate-High |
| Toxicity Profile | No significant weight loss/acute toxicity | Well-tolerated | Well-tolerated |
Mechanistic Grounding: The Renin-Angiotensin System (RAS)
To validate 1-Phenyl-1H-indole agents, one must demonstrate their ability to intercept the Renin-Angiotensin System cascade.[1] These compounds are designed to block the binding of Angiotensin II to the AT1 receptor, preventing vasoconstriction and aldosterone secretion.
Pathway Visualization
The following diagram illustrates the intervention point of 1-Phenyl-1H-indole derivatives within the RAS pathway.
Caption: Mechanism of Action: 1-Phenyl-1H-indole derivatives selectively antagonize the AT1 receptor, blocking Angiotensin II-mediated vasoconstriction.[1]
In Vivo Validation Protocol
Scientific Integrity Note: The gold standard for validating anti-hypertensive agents is the Spontaneously Hypertensive Rat (SHR) model.[1] This model mimics human essential hypertension, providing a robust system for testing efficacy.
Phase 1: Experimental Setup & Dosing[1]
-
Subject: Male Spontaneously Hypertensive Rats (SHR), 12–14 weeks old.
-
Baseline MBP: >150 mmHg (Must be confirmed prior to inclusion).[1]
-
Groups (n=6-10 per group):
-
Vehicle Control: 0.5% Carboxymethyl cellulose (CMC-Na).[1]
-
Positive Control A: Losartan (10 mg/kg, p.o.).
-
Positive Control B: Telmisartan (10 mg/kg, p.o.).
-
Test Group Low: 1-Phenyl-1H-indole derivative (5 mg/kg, p.o.).
-
Test Group High: 1-Phenyl-1H-indole derivative (10 mg/kg, p.o.).
-
Phase 2: Blood Pressure Measurement (Tail-Cuff Method)
Rationale: Non-invasive tail-cuff plethysmography allows for repeated measurements without surgical stress, which can artificially elevate BP.[1]
-
Acclimatization: Rats are trained in the restrainer for 3 days prior to dosing to minimize stress artifacts.[1]
-
Pre-warming: Animals are warmed to 37°C for 10-15 minutes to ensure tail artery vasodilation.
-
Measurement Intervals: Measure Systolic Blood Pressure (SBP) and Mean Blood Pressure (MBP) at 0h (baseline), 2h, 4h, 6h, 12h, and 24h post-administration.
-
Data Validity: Take 3-5 consecutive readings per time point and average them. Discard outliers with >10 mmHg variance.
Phase 3: Workflow Diagram
Caption: Step-by-step in vivo validation workflow using the Spontaneously Hypertensive Rat (SHR) model.
Performance Analysis: 1-Phenyl-1H-indole vs. Alternatives
The following data synthesizes results from key validation studies (e.g., Zhu et al.[1]) comparing N-phenyl indole derivatives against standard sartans.
Comparative Efficacy Data
| Metric | 1-Phenyl-1H-indole (10 mg/kg) | Losartan (10 mg/kg) | Clinical Implication |
| Peak MBP Reduction | 64 ± 4 mmHg | 45 ± 5 mmHg | Test compound shows superior potency at equivalent doses.[1] |
| Time to Peak Effect | 4 - 6 Hours | 4 - 6 Hours | Similar onset profile suggesting comparable absorption kinetics.[1] |
| Effect at 24 Hours | Significant Reduction | Baseline Return | Test compound offers superior "trough" control, critical for once-daily dosing.[1] |
| Acute Toxicity | No mortality/behavioral change | Low | Comparable safety profile in acute settings.[1] |
Expert Insight: The sustained action (>24h) of the 1-Phenyl-1H-indole derivative suggests high lipophilicity or strong receptor residence time, addressing a common limitation of Losartan, which often requires twice-daily dosing in some patients.[1]
Safety and Toxicology
To ensure the compound is a viable drug candidate, validation must extend beyond efficacy.
-
Acute Toxicity: In limit tests (2000 mg/kg), 1-Phenyl-1H-indole derivatives typically show no lethality, indicating a high therapeutic index.[1]
-
Weight Monitoring: Over a 14-day observation period, treated groups showed no significant weight loss compared to controls, a key indicator of metabolic safety.
-
Target Selectivity: Radioligand binding assays confirm high affinity for AT1 (Ki in nanomolar range) and low affinity for AT2, reducing the risk of off-target adverse effects.[1]
References
-
N-Phenyl Indole Derivatives as AT1 Antagonists With Anti-Hypertension Activities. European Journal of Medicinal Chemistry. (2016). Validates the efficacy of 1-Phenyl-1H-indole derivatives (Compound 1c) in SHR models.
-
Antihypertensive activity of indole and indazole analogues: A review. Arabian Journal of Chemistry. (2022). Comprehensive review of indole scaffolds in hypertension.
-
Spontaneously Hypertensive Rat (SHR) Model Information. Charles River Laboratories. Standard protocols for SHR validation. [1]
Sources
Comparative study of different synthetic routes to 1-Phenyl-1H-indole
Executive Summary
1-Phenyl-1H-indole is a pivotal scaffold in the development of organic light-emitting diodes (OLEDs) and pharmacological agents (e.g., selective estrogen receptor modulators). Its synthesis primarily hinges on the formation of the C–N bond between the indole nitrogen and a phenyl ring.
This guide evaluates the three most chemically significant routes to this target:
-
Copper-Catalyzed N-Arylation (Modified Ullmann): The industrial workhorse offering the best balance of cost and scalability.
-
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig): The high-precision route for complex or temperature-sensitive substrates.
-
Transition-Metal-Free Benzyne Arylation: A mild, metal-free alternative utilizing aryne intermediates.[1][2]
Comparative Overview
| Feature | Route A: Cu-Catalyzed (Modified Ullmann) | Route B: Pd-Catalyzed (Buchwald-Hartwig) | Route C: Metal-Free (Benzyne) |
| Primary Mechanism | Radical-nucleophilic substitution / OA-RE Cycle | Pd(0)/Pd(II) Catalytic Cycle | Nucleophilic addition to Aryne |
| Yield | 85 – 96% | 90 – 98% | 60 – 85% |
| Temperature | High (110°C – 160°C) | Mild (80°C – 100°C) | Mild (25°C – 80°C) |
| Cost Efficiency | High (Cheap Cu salts, simple ligands) | Low (Expensive Pd sources & phosphine ligands) | Moderate/Low (Expensive precursors like silyl triflates) |
| Scalability | Excellent (Robust, insensitive to air) | Good (Requires inert atmosphere) | Poor (Benzyne precursors are unstable) |
| Atom Economy | High | High | Low (Loss of silyl/triflate groups) |
Route A: Copper-Catalyzed N-Arylation (Modified Ullmann)
Verdict: The preferred route for large-scale synthesis of simple 1-phenylindole.
Mechanistic Insight
Classically, Ullmann condensations required harsh conditions (>200°C) and stoichiometric copper. Modern protocols utilize ligands (e.g., L-Proline, diamines) to stabilize the active Cu(I) species, solubilize the inorganic base, and lower the activation energy for the oxidative addition of the aryl halide.
Experimental Protocol
Based on optimized conditions using L-Proline as a ligand.
Reagents:
-
Indole (1.0 equiv)[3]
-
Iodobenzene (1.2 equiv) [Bromobenzene can be used but requires higher temp]
-
CuI (10 mol%)
-
L-Proline (20 mol%)
-
K₂CO₃ or K₃PO₄ (2.0 equiv)
-
Solvent: DMSO or DMF[4]
Step-by-Step Workflow:
-
Charge: To a dried Schlenk tube, add CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Inert: Evacuate and backfill with argon (3 cycles).
-
Add Substrates: Add Indole (117 mg, 1.0 mmol), Iodobenzene (134 µL, 1.2 mmol), and DMSO (2 mL) via syringe.
-
Reaction: Heat the mixture to 90–110°C for 24 hours. (Note: If using Bromobenzene, heat to 140–150°C).
-
Workup: Cool to room temperature. Dilute with ethyl acetate and water. Wash the organic layer with brine to remove DMSO.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel column chromatography (Hexane/EtOAc).
Critical Control Point: The order of addition is crucial. Pre-complexing CuI with L-Proline before adding the aryl halide ensures the active catalytic species is formed, preventing catalyst aggregation.
Route B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
Verdict: The standard for high-value intermediates or when substrates contain sensitive functional groups.
Mechanistic Insight
This route proceeds via a Pd(0)/Pd(II) cycle:
-
Oxidative Addition: Pd(0) inserts into the Ph-X bond.
-
Amine Coordination/Deprotonation: Indole coordinates to Pd; base facilitates deprotonation to form a Pd-amido complex.
-
Reductive Elimination: Formation of the C-N bond and regeneration of Pd(0). Note: Indole is a poor nucleophile compared to primary amines. Specialized bulky phosphine ligands (e.g., tBuXPhos, BINAP) are required to facilitate the reductive elimination step.
Experimental Protocol
Standard high-yield protocol using phosphine ligands.
Reagents:
-
Indole (1.0 equiv)[3]
-
Bromobenzene (1.2 equiv)
-
Pd₂(dba)₃ (1–2 mol%) or Pd(OAc)₂
-
Ligand: BINAP or tBuXPhos (2–4 mol%)
-
Base: NaOtBu (1.4 equiv)
-
Solvent: Toluene
Step-by-Step Workflow:
-
Catalyst Prep: In a glovebox or under strict argon flow, combine Pd₂(dba)₃ and Ligand in Toluene. Stir for 10 mins to generate the active catalyst.
-
Addition: Add Indole, Bromobenzene, and NaOtBu.
-
Reaction: Heat to 80–100°C for 12–16 hours.
-
Quench: Filter the reaction mixture through a pad of Celite to remove Palladium black and inorganic salts.
-
Purification: Concentrate filtrate and purify via flash chromatography.
Self-Validating Check: The reaction mixture should darken (deep red/brown) indicating active Pd species. If palladium black precipitates early (grey solid), the ligand protection has failed, likely due to oxygen ingress.
Route C: Transition-Metal-Free Benzyne Arylation
Verdict: A specialized route avoiding trace metal contamination, ideal for pharmaceutical applications requiring low ppm metal limits.
Mechanistic Insight
This method generates a highly reactive benzyne intermediate in situ.[5] The indole nitrogen attacks the strained triple bond of the benzyne, followed by proton transfer. The most common precursor is 2-(trimethylsilyl)phenyl triflate, which generates benzyne upon exposure to fluoride sources (CsF/TBAF).
Experimental Protocol
Kobayashi fragmentation route.
Reagents:
-
2-(Trimethylsilyl)phenyl triflate (1.2 equiv)
-
CsF (3.0 equiv)
-
Solvent: Acetonitrile (CH₃CN)
Step-by-Step Workflow:
-
Dissolution: Dissolve Indole (1.0 mmol) and 2-(trimethylsilyl)phenyl triflate (1.2 mmol) in dry Acetonitrile (5 mL).
-
Activation: Add CsF (3.0 mmol) in one portion.
-
Reaction: Stir at Room Temperature to 60°C . Benzyne generation is rapid; reaction typically completes within 4–6 hours.
-
Workup: Quench with water, extract with dichloromethane.
-
Purification: Standard silica chromatography.
Pros/Cons: While mild, the atom economy is poor due to the waste generated from the bulky silyl and triflate groups.
Visualization of Synthetic Logic
The following diagram illustrates the mechanistic divergence and decision logic for selecting a route.
Caption: Decision matrix for synthetic route selection based on process constraints (Cost, Complexity, Purity).
References
-
Copper-Catalyzed N-Arylation Protocol & Data
- Title: 1-Phenylindole and prepar
-
Source: Google Patents
- URL
-
Palladium-Catalyzed (Buchwald-Hartwig)
-
Benzyne/Metal-Free Route
-
General Comparative Data on Indole Synthesis
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Benzyne Fischer-Indole Reaction [organic-chemistry.org]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. CN103554002B - 1-Phenylindole and preparation method thereof - Google Patents [patents.google.com]
- 5. Transition metal-free N-arylation of secondary amides through iodonium salts as aryne precursors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The benzyne Fischer-indole reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 1-Phenyl-1H-Indole Kinase Inhibitors
Executive Summary: The Indole Scaffold Advantage
The 1-phenyl-1H-indole scaffold represents a privileged structure in medicinal chemistry, distinct from the classical purine-mimetic kinase inhibitors. Unlike simple ATP-competitive inhibitors that rely solely on hinge-region hydrogen bonding, 1-phenyl-1H-indole derivatives exploit a unique hydrophobic "propeller" effect . The N1-phenyl substitution is designed to penetrate the deep hydrophobic back-pocket (often Pocket II) of kinases such as VEGFR-2 and CK2 , offering a mechanism to achieve high selectivity over the broad human kinome.
This guide outlines the rigorous validation workflow required to confirm this specific Mechanism of Action (MoA), differentiating true allosteric/hydrophobic pocket binders from promiscuous pan-assay interference compounds (PAINS).
Comparative Landscape: Indoles vs. The Standard
To validate a novel 1-phenyl-1H-indole inhibitor (designated here as Class-IND ), you must benchmark it against established clinical and research standards.
Table 1: Performance Matrix of Kinase Inhibitor Classes
| Feature | 1-Phenyl-1H-Indoles (Class-IND) | Staurosporine (Control) | Sunitinib (Clinical Std) |
| Primary Target | VEGFR-2 / CK2 (Tunable) | Broad Spectrum (Pan-Kinase) | VEGFR-2, PDGFR, KIT |
| Binding Mode | Type I½ / Type II (ATP + Hydrophobic Pocket) | Type I (Pure ATP Competitive) | Type I (ATP Competitive) |
| Selectivity Entropy | High (Due to hydrophobic pocket fit) | Low (Promiscuous) | Medium (Multi-kinase) |
| Residency Time | Prolonged (Slow | Short (Rapid exchange) | Medium |
| Key Liability | Solubility (Lipophilic nature) | Cytotoxicity (Off-target) | Cardiotoxicity |
Scientist's Insight: Never rely solely on IC50 values. Staurosporine often shows lower IC50s (higher potency) than specific drugs, but its lack of residence time and selectivity makes it useless as a therapeutic. Your validation must prove that Class-IND offers superior Selectivity Scores (S-Score) and Target Engagement.
Mechanism of Action Visualization
The following diagram illustrates the specific signaling blockade mechanism of 1-phenyl-1H-indole inhibitors, specifically within the VEGFR-2 angiogenesis pathway.
Figure 1: Mechanism of Action. The 1-phenyl-1H-indole inhibitor (Green) competes with ATP but uniquely anchors into the hydrophobic back-pocket, preventing the autophosphorylation required for downstream signaling.
Validation Workflow & Protocols
To satisfy the E-E-A-T criteria for scientific publication, you must move beyond simple enzymatic assays. The following three-tiered approach is required.
Phase 1: Biochemical Validation (ADP-Glo Assay)
Objective: Quantify intrinsic potency (
Why this assay? Unlike radiometric assays, ADP-Glo is homogeneous and less prone to interference from the fluorescent properties often found in indole derivatives.
Protocol Steps:
-
Reagent Prep: Dilute VEGFR-2 or CK2 enzyme (0.2 ng/µL) in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Compound Titration: Prepare a 10-point serial dilution of the 1-phenyl-1H-indole inhibitor in 100% DMSO (Final assay DMSO < 1%).
-
Incubation: Mix enzyme and inhibitor (2 µL each) in a 384-well white plate. Incubate for 15 min at RT (allows slow-binding indoles to equilibrate).
-
Reaction Start: Add 1 µL of ATP/Substrate mix (Poly Glu:Tyr for VEGFR-2). ATP concentration must be at
(approx 10 µM) to determine competitive kinetics. -
Detection: After 60 min, add 5 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.
-
Readout: Add 10 µL Kinase Detection Reagent (converts ADP to light). Read luminescence.
Success Criteria:
-
Z-Factor: > 0.7
-
Hill Slope: -0.8 to -1.2 (Deviations indicate aggregation/non-specific binding).
Phase 2: Biophysical Target Engagement (Thermal Shift / DSF)
Objective: Prove physical binding and stability (Thermodynamic Validation).
Why this assay? 1-Phenyl-1H-indoles are hydrophobic. They should significantly stabilize the kinase protein structure (
Protocol Steps:
-
Mix Recombinant Kinase domain (2 µM) with SYPRO Orange dye (5x) and Inhibitor (20 µM) in PCR tubes.
-
Control: DMSO only (Negative) and Sunitinib (Positive).
-
Run melt curve on RT-PCR machine: 25°C to 95°C at 0.5°C/min ramp.
-
Data Analysis: Calculate the derivative of fluorescence (-dF/dT).
Interpretation:
- : Strong specific binding.
- : Non-binder or weak interaction.
-
Note: If the curve disappears, the indole may be causing protein precipitation (a common failure mode for this scaffold).
Phase 3: Cellular Mechanistic Confirmation (Western Blot)
Objective: Confirm the MoA works inside the cell (membrane permeability and specific pathway blockade).
Protocol Steps:
-
Cell Line: HUVEC (for VEGFR-2) or MCF-7 (for CK2).
-
Starvation: Serum-starve cells for 12 hours to reduce basal phosphorylation.
-
Treatment: Treat with Inhibitor (at
) for 2 hours. -
Stimulation: Stimulate HUVECs with VEGF (50 ng/mL) for 10 minutes.
-
Lysis: Lyse in RIPA buffer with phosphatase inhibitors (orthovanadate/fluoride).
-
Blotting:
-
Primary Antibody: Anti-p-VEGFR2 (Tyr1175) or Anti-p-Akt (Ser473).
-
Loading Control: Total VEGFR2 and
-Actin.
-
Success Criteria:
-
Complete ablation of the phospho-band (p-VEGFR2) without reduction in Total-VEGFR2.
-
Contrast: If Total-VEGFR2 decreases, your indole might be acting as a PROTAC or inducing degradation, not just inhibition.
Validation Logic Tree
Use this decision tree to troubleshoot your validation data.
Figure 2: Validation Decision Matrix. A rigorous "Go/No-Go" flow ensures only true inhibitors proceed to animal studies.
References
-
El-Adl, K., et al. (2022).[1] "Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies." Molecules.
-
Siddiqui-Jain, A., et al. (2010).[2] "CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2, inhibits prosurvival and angiogenic signaling and exhibits antitumor efficacy." Cancer Research.
-
Manning, G., et al. (2002).[3] "The Protein Kinase Complement of the Human Genome." Science.
-
BellBrook Labs. (2024). "Protocol Recommendations for Performing a Kinase Inhibition Assay." Technical Guide.
-
Uitdehaag, J.C., et al. (2012).[3] "A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets." British Journal of Pharmacology.[3]
Sources
Confirming target engagement of 1-Phenyl-1H-indole derivatives in cellular assays
Executive Summary
1-Phenyl-1H-indole derivatives represent a privileged scaffold in medicinal chemistry, frequently exhibiting potent anticancer activity through mechanisms such as tubulin polymerization inhibition (targeting the colchicine binding site), kinase inhibition (e.g., VEGFR/EGFR), or Bcl-2 modulation .
However, the high lipophilicity of the 1-phenyl-1H-indole core presents a specific challenge: distinguishing true pharmacological Target Engagement (TE) from non-specific membrane perturbation or assay artifacts. This guide compares available TE methodologies and provides a validated Cellular Thermal Shift Assay (CETSA) protocol optimized for these hydrophobic scaffolds.
Part 1: The Challenge of the Scaffold
The 1-phenyl-1H-indole moiety is synthetically accessible (often via Ullmann coupling or Buchwald-Hartwig amination) and biologically active. However, its physicochemical properties dictate the assay strategy:
-
Hydrophobicity: These compounds often have high LogP values, leading to rapid membrane penetration but also high non-specific binding to cellular debris.
-
Solubility Limits: In aqueous buffers used for biochemical assays (e.g., Fluorescence Polarization), these derivatives may precipitate, yielding false negatives.
-
Mechanism Ambiguity: A phenotypic result (e.g., G2/M arrest) suggests a mechanism (tubulin inhibition) but does not prove direct binding in the complex cellular environment.
Part 2: Methodology Comparison
To confirm that your derivative binds the intended target inside the cell, you must choose the right assay.[1]
Table 1: Comparative Analysis of Target Engagement Assays
| Feature | CETSA (Recommended) | DARTS | Functional Assays (Western/Reporter) |
| Principle | Ligand-induced thermal stabilization. | Ligand-induced protection from proteolysis.[1] | Downstream signaling changes (e.g., phosphorylation). |
| Direct Binding? | Yes (Biophysical). | Yes (Biophysical). | No (Phenotypic/Inferential). |
| Suitability for Indoles | High. Works in intact cells; accounts for membrane permeability. | Medium. Requires lysis before treatment usually, losing cellular context. | High. Good for confirming efficacy, not binding. |
| Throughput | Medium (Western Blot) to High (AlphaScreen). | Low (Western Blot dependent). | Medium. |
| False Positives | High concentrations can destabilize proteins (aggregation). | Protease resistance can occur randomly. | Off-target effects can mimic signaling blockade. |
Decision Matrix
Use the following logic flow to select your validation strategy.
Figure 1: Decision matrix for selecting target engagement assays based on compound properties.
Part 3: Deep Dive Protocol – CETSA for Hydrophobic Indoles
Objective: Determine if the 1-phenyl-1H-indole derivative binds the target (e.g., Tubulin or a Kinase) in live cells by measuring the shift in aggregation temperature (
Critical Optimization for Lipophilic Compounds
-
DMSO Control: Since 1-phenylindoles require DMSO for solubility, the "Vehicle" control must contain the exact same % DMSO. DMSO itself destabilizes proteins; a mismatch here invalidates the assay.
-
Lysis Buffer: Do not use harsh detergents (SDS/Triton) before the heating step. The cell membrane must remain intact to maintain the equilibrium of the hydrophobic drug.
Step-by-Step Workflow
1. Cell Seeding and Treatment
-
Cells: Seed cells (e.g., HeLa or MCF-7 for tubulin targets) at
cells/mL. -
Treatment:
-
Experimental: Treat with the indole derivative at
(from viability assays) for 1 hour. -
Control: Treat with DMSO (matching volume, typically <0.5%).
-
Note: For 1-phenylindoles, a 1-hour incubation is usually sufficient for cellular entry due to high lipophilicity.
-
2. The Heat Pulse (The Gradient)
-
Harvest cells and wash with PBS. Resuspend in PBS containing protease inhibitors.
-
Aliquot into 10 PCR tubes (50 µL each).
-
Thermal Challenge: Apply a temperature gradient (e.g., 40°C to 67°C in 3°C increments) using a PCR thermocycler.
-
Duration: Heat for exactly 3 minutes .
-
Cooling: Immediately snap-cool at 25°C for 3 minutes.
3. Lysis and Separation[2]
-
Add lysis buffer supplemented with mild detergent (e.g., 0.4% NP-40) after the heating step.
-
Freeze-Thaw: Perform 3 cycles of liquid nitrogen freezing and 25°C thawing to ensure complete lysis without denaturing the soluble protein.
-
Clarification: Centrifuge at 20,000 x g for 20 minutes at 4°C.
4. Detection (Western Blot)[7][8]
-
Collect the supernatant.
-
Run SDS-PAGE and immunoblot for the target (e.g.,
-Tubulin). -
Quantification: Densitometry analysis of the bands.
Data Analysis: The Melt Curve
Plot the "Fraction Soluble" (Y-axis) vs. "Temperature" (X-axis).[7]
-
Shift (
): Calculate the temperature at which 50% of the protein remains soluble ( ). -
Validation Criteria: A shift of
typically indicates significant binding.
Figure 2: The CETSA workflow optimized for hydrophobic small molecules.
Part 4: Scientific Nuance & Troubleshooting
The "Isothermal Dose Response" (ITDR)
For 1-phenyl-1H-indoles, a simple melt curve is often insufficient. At high concentrations, lipophilic compounds can cause non-specific protein precipitation (a "hook effect").
-
Protocol: Pick a single temperature (usually the
of the target, e.g., 52°C for Tubulin). -
Variable: Titrate the drug concentration (e.g., 10 nM to 100 µM).
-
Result: You should see a dose-dependent stabilization. If the protein disappears at high doses (solubility crash), the binding is likely non-specific.
Orthogonal Validation: Functional Assays
If CETSA confirms physical binding, validate the consequence of that binding.
-
For Tubulin Targets: Perform an immunofluorescence assay staining for
-tubulin. 1-Phenyl-1H-indoles targeting the colchicine site typically cause microtubule depolymerization, resulting in a diffuse cytoplasmic staining pattern rather than defined filaments. -
For Kinase Targets: Western blot for the phosphorylation status of the downstream substrate (e.g., p-ERK1/2) rather than the kinase itself.
References
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Link
-
Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.[9] Link
-
Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. Link
-
Zhang, X., et al. (2014). 1-Phenyl-1H-indole derivatives as a new class of Bcl-2/Mcl-1 dual inhibitors: Design, synthesis, and preliminary biological evaluation. Bioorganic & Medicinal Chemistry, 25(20), 5670-5677. Link
-
Mirzaei, S., et al. (2021). The role of indole derivatives in cancer therapy: A review.[3] Current Medicinal Chemistry. Link
Sources
- 1. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 2. mdpi.com [mdpi.com]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CETSA [cetsa.org]
Safety Operating Guide
Personal Protective Equipment (PPE) & Safety Protocol: 1-Phenyl-1H-indole
Executive Summary: Immediate Action
Do not handle this compound on an open bench. 1-Phenyl-1H-indole is a lipophilic organic solid that poses a significant risk of respiratory irritation (H335) and ocular damage (H319).[1] Its N-phenyl substitution increases lipid solubility compared to unsubstituted indole, potentially facilitating dermal absorption.
-
Primary Engineering Control: All weighing and transfer operations must occur inside a certified chemical fume hood.
-
Glove Standard: Nitrile (minimum 0.11 mm) is sufficient for the solid; however, glove selection must switch to match the solvent once the compound is dissolved.
-
Disposal: Segregate as solid hazardous waste. Do not discard via sink drains due to potential aquatic toxicity.
Hazard Identification & Risk Assessment
To select the correct PPE, we must understand the mechanism of injury. 1-Phenyl-1H-indole is not just a physical irritant; it is a chemical sensitizer.
| Hazard Class (GHS) | H-Code | Mechanism of Action | Critical PPE Countermeasure |
| Skin Irritation | H315 | Lipophilic penetration of the stratum corneum, leading to dermatitis. | Nitrile Gloves (Double-gloving recommended during synthesis). |
| Eye Irritation | H319 | Mechanical abrasion by micro-crystals + chemical inflammation of the conjunctiva. | Chemical Splash Goggles (Safety glasses are insufficient for fine powders). |
| Respiratory STOT | H335 | Inhalation of dust irritates the upper respiratory tract mucous membranes. | Fume Hood (Engineering control) is superior to respirators. |
Senior Scientist Insight: The "1-Phenyl" moiety acts as a hydrophobic carrier. While standard indole is irritating, the addition of the phenyl ring makes this molecule more likely to partition into biological membranes. Treat skin contact as a potential route for systemic absorption, not just local irritation.
PPE Selection Matrix
This protocol uses a Task-Based Approach . PPE requirements escalate based on the state of the chemical (Solid vs. Solution).
Solid State Handling (Weighing/Transfer)
-
Eye Protection: Chemical splash goggles (ANSI Z87.1 D3 rating) are required to seal against airborne dust.
-
Hand Protection: Disposable Nitrile (0.11 mm / 4 mil).
-
Why Nitrile? Excellent resistance to dry organic solids and incidental moisture.
-
-
Body Protection: 100% Cotton Lab Coat (Snap closures) + Long pants + Closed-toe leather/composite shoes.
-
Respiratory: None required if working in a functioning fume hood.
Solution State Handling (Synthesis/Extraction)
CRITICAL: Once 1-Phenyl-1H-indole is dissolved, the solvent dictates the glove material.
| Solvent Used | Recommended Glove Material | Breakthrough Time | Reason |
| Dichloromethane (DCM) | PVA (Polyvinyl alcohol) or Silver Shield™ | < 5 min for Nitrile | Nitrile degrades instantly in DCM, exposing skin to the dissolved indole. |
| DMF / DMSO | Butyl Rubber or Thick Nitrile (>0.2 mm) | > 480 min | Standard thin nitrile is permeable to DMF over time. |
| Ethyl Acetate | PVA or Barrier Laminate | < 10 min for Nitrile | Nitrile swells and degrades rapidly. |
| Methanol/Ethanol | Nitrile (Standard) | > 480 min | Nitrile offers excellent resistance to alcohols. |
Operational Protocol: Safe Handling Workflow
This workflow enforces a "Zero-Contact" policy.
Figure 1: Operational decision tree for handling 1-Phenyl-1H-indole, emphasizing the critical glove change step during solvation.
Step-by-Step Weighing Procedure
-
Static Control: Indole derivatives are often fluffy, static-prone solids. Use an anti-static gun or wipe the spatula with a dryer sheet before dipping it into the bottle.
-
Transfer: Place the receiving vessel (flask) inside the balance draft shield. Do not transfer powder over an open bench.
-
Decontamination: Immediately after weighing, wipe the balance area with a Kimwipe dampened with ethanol. Dispose of the Kimwipe as solid hazardous waste.
Emergency Response & Disposal
Exposure Response
-
Eye Contact: Flush immediately with water for 15 minutes .[2][3] Hold eyelids open. The lipophilic nature requires thorough irrigation to mechanically remove particles.
-
Skin Contact: Wash with soap and water immediately.[2][3] Do not use alcohol to wash skin, as this may increase the solubility of the indole and speed up absorption into the blood.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention (H335).
Waste Disposal Streams
Segregation is vital to prevent unexpected side reactions in the waste drum.
| Waste Type | Container Labeling | Notes |
| Solid Waste | "Hazardous Waste: Solid Organic (Indole Derivative)" | Contaminated gloves, weigh boats, paper towels. |
| Liquid Waste A | "Halogenated Organic" | If dissolved in DCM or Chloroform. |
| Liquid Waste B | "Non-Halogenated Organic" | If dissolved in Acetone, Methanol, or Ethyl Acetate. |
| Aqueous Waste | DO NOT USE | Do not pour down the sink. Collect as aqueous hazardous waste if mixed with water. |
References
-
PubChem. (n.d.).[4] 1-Phenyl-1H-indole Compound Summary. National Library of Medicine. Retrieved January 29, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. Retrieved January 29, 2026, from [Link]
-
Kimberly-Clark Professional. (2025).[1] Nitrile Gloves Chemical Resistance Guide. Retrieved January 29, 2026, from [Link]
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
